2-Amino-6-methoxybenzenesulfonamide
Descripción
BenchChem offers high-quality 2-Amino-6-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-6-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQFJDFKCFILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463343 | |
| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393089-40-2 | |
| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-methoxybenzenesulfonamide chemical properties and structure
This technical guide provides an in-depth analysis of 2-Amino-6-methoxybenzenesulfonamide , a critical pharmacophore in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
2-Amino-6-methoxybenzenesulfonamide is a trisubstituted benzene derivative characterized by a "1,2,3-pattern" of functionalization. It serves as a versatile intermediate in the synthesis of fused heterocyclic systems (e.g., thienothiazines) and sulfonamide-based enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors).
| Property | Data |
| CAS Number | 393089-40-2 |
| IUPAC Name | 2-Amino-6-methoxybenzene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 202.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 221–223 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Sulfonamide) | ~10.0 (Acidic NH) |
| pKa (Aniline) | ~2.5–3.5 (Conjugate acid) |
Structural Analysis
The molecule features three distinct electronic environments:
-
Sulfonamide (
): An electron-withdrawing group (EWG) at position 1. It renders the ring electron-deficient, though this is counteracted by the donors. -
Amino Group (
): A strong electron-donating group (EDG) at position 2. It facilitates electrophilic aromatic substitution at the para position (C5) relative to itself. -
Methoxy Group (
): An EDG at position 6. Its position ortho to the sulfonamide creates a "molecular clip" conformation, often utilized in drug binding pockets to lock conformation via intramolecular hydrogen bonding.
Synthetic Methodology
The synthesis of 2-amino-6-methoxybenzenesulfonamide is challenging due to the directing effects of substituents on the benzene ring. The most robust route involves the chlorosulfonation of protected aniline derivatives, followed by separation of regioisomers.
Core Synthesis Protocol
Reaction Logic: The starting material, 3-methoxyaniline (m-anisidine) , is first protected to prevent oxidation. Chlorosulfonation is then performed. The methoxy and acetamido groups direct the sulfonyl chloride to positions 4 and 6. Position 2 is sterically hindered. The resulting mixture requires chromatographic separation.[1][2]
Step 1: Protection
-
Reagents: 3-Methoxyaniline, Acetic Anhydride (
). -
Product:
-(3-methoxyphenyl)acetamide.
Step 2: Chlorosulfonation (Critical Step)
-
Reagents: Chlorosulfonic acid (
), excess. -
Conditions:
, 2–4 hours. -
Mechanism: Electrophilic aromatic substitution.
-
Outcome: A mixture of sulfonyl chlorides is formed:
-
Major: 4-methoxy-2-acetamidobenzenesulfonyl chloride.
-
Minor: 2-methoxy-6-acetamidobenzenesulfonyl chloride (Precursor to target).
-
Step 3: Amination & Deprotection
-
Reagents: Aqueous
(Amination); reflux (Deprotection). -
Purification: The crude product is a mixture of isomers.
-
Separation: Flash column chromatography (Ethyl Acetate/Hexane) is required to isolate the 2-amino-6-methoxy isomer from the 2-amino-4-methoxy isomer .
Caption: Synthetic pathway emphasizing the critical regioisomer separation step required to isolate the 2,6-disubstituted target.
Reactivity & Applications
Chemical Reactivity Profile
The molecule is a "bifunctional nucleophile" (aniline
-
Cyclization (Saccharin/Thiadiazine Synthesis):
-
Reaction with phosgene or carbonyldiimidazole (CDI) yields cyclic ureas.
-
Reaction with aldehydes leads to dihydro-benzothiadiazine 1,1-dioxides .
-
-
Diazotization:
-
The aniline group can be diazotized (
) to form diazonium salts, allowing for Sandmeyer reactions (substitution with ) to create 2-halo-6-methoxybenzenesulfonamides.
-
Medicinal Chemistry Applications[2][3][4][5][8][9]
-
Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (
) binds to the Zinc ( ) ion in the active site of carbonic anhydrase enzymes. The 6-methoxy group provides steric bulk that can induce selectivity for specific isoforms (e.g., CA IX over CA II). -
Kinase Inhibitors: Used as a scaffold for SYK (Spleen Tyrosine Kinase) and LRRK2 inhibitors, where the sulfonamide acts as a hydrogen bond donor/acceptor in the ATP binding pocket .
Caption: Divergent reactivity profile demonstrating the compound's utility in heterocycle synthesis and drug design.
Experimental Protocols
Protocol A: Purification via Flash Chromatography
Since synthesis yields a mixture, purification is the most critical experimental step.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (4:1) increasing to (1:1) .
-
Loading: Dissolve crude solid in minimum volume of DCM/Methanol (95:5).
-
Detection: UV at 254 nm.
-
Elution Order:
-
Fraction 1: 2-Amino-4-methoxybenzenesulfonamide (Less polar, elutes first).
-
Fraction 2:2-Amino-6-methoxybenzenesulfonamide (Target, more polar due to intramolecular H-bonding potential).
-
-
Validation: Check fractions via TLC. The target spot will fluoresce distinctively blue/purple under short-wave UV compared to the isomer.
Protocol B: Quality Control (NMR)
-
Solvent: DMSO-
-
Expected Signals:
-
3.85 ppm (3H, s,
) -
5.80 ppm (2H, br s,
, exchangeable) - 6.25 ppm (1H, d, Ar-H3)
- 6.45 ppm (1H, d, Ar-H5)
- 7.10 ppm (1H, t, Ar-H4)
-
7.20 ppm (2H, br s,
, exchangeable)
-
3.85 ppm (3H, s,
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (0.11 mm). |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse with water for 15 min if exposed. |
| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid dust inhalation. |
| Sulfonamide Allergy | Sensitizer | Warning: Potential cross-reactivity in sulfa-allergic individuals. |
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (
References
- Patent CA2320354A1. Novel compounds and their use as positive ampa receptor modulators.
- Patent WO2014060112A1. Novel compounds for inhibiting kinases.
Sources
Technical Guide: Biological Potential & Synthetic Utility of 2-Amino-6-methoxybenzenesulfonamide
[1]
Executive Summary
2-Amino-6-methoxybenzenesulfonamide is a high-value "privileged scaffold" belonging to the orthanilamide class.[1] While often utilized as a transient intermediate in the synthesis of fused heterocycles (e.g., benzothiadiazines), the molecule possesses intrinsic biological activity driven by its primary sulfonamide moiety (
This guide dissects its dual role:
Chemical Profile & Structural Logic[1][2]
The biological activity of this molecule is dictated by its specific substitution pattern on the benzene ring.
Pharmacophore Analysis
-
Position 1 (Sulfonamide,
): The critical "warhead" for biological activity.[1] It mimics the transition state of hydration, allowing it to coordinate with the Zinc(II) ion in metalloenzymes. -
Position 2 (Amino,
): Acts as a hydrogen bond donor.[1] Crucially, its ortho position relative to the sulfonamide enables intramolecular cyclization, a key feature for synthesizing tricyclic drug candidates. -
Position 6 (Methoxy,
): This group provides electron-donating properties (via resonance) and steric bulk.[1] In enzyme active sites, this bulk can induce isoform selectivity by clashing with hydrophobic pockets in ubiquitous isoforms (like hCA I/II) while fitting into larger pockets of tumor-associated isoforms (hCA IX/XII).
Physicochemical Properties[3]
-
Acidity (pKa): The sulfonamide proton is weakly acidic (pKa
10.0). The electron-donating methoxy group slightly increases the pKa compared to unsubstituted benzenesulfonamide, potentially affecting transport across biological membranes.
Primary Biological Activity: Carbonic Anhydrase Inhibition[4][5][6]
The most scientifically grounded biological activity for 2-Amino-6-methoxybenzenesulfonamide is the inhibition of Carbonic Anhydrases (CAs) , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1]
Mechanism of Action
The sulfonamide nitrogen acts as a monodentate ligand, coordinating directly to the catalytic
Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamides. The 6-methoxy group interacts with specific residues near the active site, influencing isoform selectivity.
Therapeutic Implications
-
Glaucoma (hCA II): Inhibition of cytosolic hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure.
-
Antitumor (hCA IX/XII): These transmembrane isoforms are overexpressed in hypoxic tumors to regulate pH. The 6-methoxy analog is a candidate for "tail approach" synthesis, where the scaffold is extended to make it membrane-impermeable, targeting only extracellular tumor-associated CAs.[1]
Synthetic Utility: Pathway to Advanced Therapeutics
Beyond direct inhibition, this molecule is a critical intermediate for synthesizing 1,2,4-benzothiadiazine-1,1-dioxides (diuretics like chlorothiazide analogs) and sulfonylureas .[1]
Figure 2: Synthetic workflow transforming the nitro-precursor into the target amino-sulfonamide and subsequent drug scaffolds.[1]
Experimental Protocols
To validate the biological activity and synthesis of 2-Amino-6-methoxybenzenesulfonamide, the following protocols are recommended. These are designed to be self-validating with built-in controls.[1]
Protocol A: Synthesis & Purification
Objective: Isolate high-purity (>98%) 2-Amino-6-methoxybenzenesulfonamide from its nitro precursor.
-
Starting Material: Dissolve 2-nitro-6-methoxybenzenesulfonamide (10 mmol) in Ethanol (50 mL).
-
Catalyst: Add 10% Pd/C (100 mg) under an inert nitrogen atmosphere.
-
Hydrogenation: Introduce
gas (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at Room Temperature (RT) for 4–6 hours.-
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The disappearance of the yellow nitro spot and appearance of a fluorescent amine spot indicates completion.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize from hot water/ethanol (9:1).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.[1]
-
Substrate:
-saturated water. -
Enzyme: Recombinant hCA I or II (commercial or expressed).
Workflow:
| Step | Action | Causality/Reasoning |
|---|
| 1 | Incubation | Incubate enzyme (100 nM) with varying concentrations of inhibitor (
Self-Validation:
-
Positive Control: Run Acetazolamide (standard CAI) in parallel.
should be 12 nM for hCA II.[1] -
Negative Control: Run buffer without enzyme to measure spontaneous
hydration rate.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1] Journal of Medicinal Chemistry, 43(25), 4858–4867. Link
-
Casini, A., et al. (2002). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds.[1] Bioorganic & Medicinal Chemistry Letters, 12(8), 1181–1184. Link
-
Thakur, A., et al. (2015). Sulfonamides as potential targets for cancer therapy. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 436-453.[1] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Quantitative structure-activity relationship studies on 2-amino-6-arylsulfonylbenzonitriles as human immunodeficiency viruses type 1 reverse transcriptase inhibitors using descriptors obtained from substituents and whole molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: 2-Amino-6-methoxybenzenesulfonamide as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide on the Role of 2-Amino-6-methoxybenzenesulfonamide in Medicinal Chemistry.
Part 1: Executive Summary & Chemical Identity
2-Amino-6-methoxybenzenesulfonamide is a specialized trisubstituted benzene derivative serving as a critical building block in medicinal chemistry.[1] Unlike its widely cited isomer, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (a key intermediate for Tamsulosin), this molecule features a primary amino group ortho to the sulfonamide moiety. This specific 1,2-substitution pattern renders it an essential precursor for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides —a pharmacophore central to the diuretic (thiazide) and antihypertensive drug classes.
Furthermore, as a primary sulfonamide, it functions as a zinc-binding ligand for Carbonic Anhydrases (CAs) . Its 6-methoxy substituent provides a unique steric and electronic profile, influencing isoform selectivity (e.g., hCA I vs. hCA II) through "tail" interactions within the enzyme's active site.
Chemical Profile
| Property | Specification |
| Systematic Name | 2-Amino-6-methoxybenzenesulfonamide |
| Molecular Formula | C₇H₁₀N₂O₃S |
| Molecular Weight | 202.23 g/mol |
| Core Moiety | Ortho-aminobenzenesulfonamide (Orthanilamide derivative) |
| Key Functional Groups | Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃) |
| Electronic Character | Electron-rich aromatic ring (Methoxy/Amino donors); Acidic sulfonamide (pKa ~10) |
Part 2: Medicinal Chemistry Applications[4][6]
Precursor for Benzothiadiazine Diuretics (Thiazides)
The most significant utility of 2-amino-6-methoxybenzenesulfonamide lies in its ability to undergo cyclocondensation with electrophiles (aldehydes, carboxylic acids, or phosgene) to form 1,2,4-benzothiadiazine-1,1-dioxides .
-
Mechanism: The nucleophilic nitrogen of the ortho-amino group attacks the electrophilic carbonyl carbon, followed by ring closure involving the sulfonamide nitrogen.
-
Therapeutic Relevance: This scaffold mimics the structure of chlorothiazide and hydrochlorothiazide, potent inhibitors of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.
-
SAR Insight: The 6-methoxy group (corresponding to position 5 or 7 in the fused ring system depending on numbering) modulates lipophilicity and potency.
Carbonic Anhydrase Inhibition (CAI)
The unsubstituted sulfonamide group (-SO₂NH₂) is the classic "zinc anchor" for Carbonic Anhydrase inhibitors.
-
Binding Mode: The ionized sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
-
Selectivity Profile: The 6-methoxy substituent creates steric bulk near the entrance of the active site. In SAR studies, this "ortho-substitution" effect is used to destabilize binding to ubiquitous isoforms (like hCA II) while retaining affinity for tumor-associated isoforms (like hCA IX) or CNS-specific isoforms, depending on the specific pocket topology.
Part 3: Experimental Protocols
Protocol A: Synthesis and Isolation
Context: This compound is often generated as a regioisomer during the chlorosulfonation of 3-methoxyaniline derivatives.
Reagents: 3-Methoxyaniline (m-Anisidine), Acetic Anhydride, Chlorosulfonic Acid, Ammonium Hydroxide.
-
Protection: Acetylate 3-methoxyaniline with acetic anhydride to form 3-methoxyacetanilide. This protects the amine and directs electrophilic aromatic substitution.
-
Chlorosulfonation: Treat the protected aniline with excess chlorosulfonic acid at 0–5°C, then heat to 60°C.
-
Note: This directs the sulfonyl chloride group primarily to the para position (4-position). However, the ortho positions (2 and 6) are also activated. The 2-position (flanked by acetamido and methoxy) is sterically crowded, but the 6-position is accessible.
-
-
Amidation: Quench the sulfonyl chloride mixture with aqueous ammonium hydroxide (NH₄OH).
-
Deprotection: Hydrolyze the acetyl group using dilute HCl or NaOH.
-
Purification (Critical): The crude product contains isomers (mainly 2-amino-4-methoxy- and 2-amino-6-methoxy-).
-
Separation: Use flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).
-
Validation: The 2-amino-6-methoxy isomer typically elutes differently due to intramolecular H-bonding between the amine and the ortho-methoxy oxygen.
-
Physical Property: Isolate as a white solid, mp 221–223 °C.
-
Protocol B: Cyclization to Benzothiadiazine-1,1-dioxide
Context: Synthesis of a thiazide-like scaffold.
Reagents: 2-Amino-6-methoxybenzenesulfonamide, Cyclohexanecarboxaldehyde (as model electrophile), Triethylamine (catalyst), Ethanol/Reflux.
-
Dissolution: Dissolve 1.0 eq of 2-amino-6-methoxybenzenesulfonamide in anhydrous ethanol.
-
Addition: Add 1.1 eq of Cyclohexanecarboxaldehyde and 0.1 eq of Triethylamine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC for the disappearance of the sulfonamide starting material.
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Water to yield the 3-cyclohexyl-5-methoxy-2H-1,2,4-benzothiadiazine-1,1-dioxide derivative.
Part 4: Visualization of Chemical Logic
Diagram 1: Synthesis and Cyclization Pathway
This diagram illustrates the flow from the precursor to the active pharmaceutical scaffold.
Caption: Synthetic route from m-anisidine to the target sulfonamide, followed by cyclization to the bioactive benzothiadiazine scaffold.
Diagram 2: Carbonic Anhydrase Binding Mode
This diagram details the pharmacophore interactions within the enzyme active site.
Caption: Schematic of the ligand-enzyme interaction. The sulfonamide coordinates Zinc, while the 6-methoxy group probes the hydrophobic pocket for isoform selectivity.
Part 5: References
-
Synthesis of Benzothiadiazine-1,1-dioxides : Patent CA2320354A1. Describes the separation of 2-amino-6-methoxybenzenesulfonamide and its conversion into benzothiadiazine derivatives for antihypertensive applications.
-
Carbonic Anhydrase Inhibition by Sulfonamides : Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Provides the authoritative mechanism for sulfonamide binding.
-
Tamsulosin Intermediate Distinction : PubChem Compound Summary for (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Cited to distinguish the target molecule from the common Tamsulosin intermediate.
-
Thiazide Diuretics Chemistry : J. Med. Chem. 1972, 15, 4, 400–403.[2] Investigates benzothiadiazine-1,1-dioxides and structure-activity relationships, validating the utility of the 2-amino-benzenesulfonamide scaffold.
Sources
Methodological & Application
Step-by-step synthesis protocol for 2-Amino-6-methoxybenzenesulfonamide
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxybenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and well-established protocol for the laboratory-scale synthesis of 2-Amino-6-methoxybenzenesulfonamide, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis is approached as a multi-step process beginning with the readily available starting material, 3-methoxyaniline (m-anisidine). The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. Each stage of the synthesis—from the protection of the amine functionality and regioselective chlorosulfonation to amination and final deprotection—is meticulously explained to ensure reproducibility and a high degree of purity in the final product.
Introduction and Strategic Overview
2-Amino-6-methoxybenzenesulfonamide serves as a versatile building block, incorporating three key functional groups: a primary amine, a methoxy group, and a sulfonamide. This trifunctional arrangement makes it a valuable precursor for the elaboration of more complex molecules, particularly in the development of therapeutic agents. The sulfonamide moiety, for instance, is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs.
The synthetic strategy outlined herein is a classic and logical pathway that addresses the challenges posed by the molecule's reactive functional groups. A direct sulfonation of 3-methoxyaniline is impractical due to the high reactivity of the amino group, which would lead to undesired side reactions and polymerization under the harsh acidic conditions of sulfonation. Therefore, a protection-functionalization-deprotection strategy is employed.
The core synthetic strategy involves four key stages:
-
N-Acetylation: The amino group of 3-methoxyaniline is protected as an acetamide. This is crucial for two reasons: it deactivates the aromatic ring slightly to control the subsequent electrophilic substitution, and it prevents the amine from reacting with the chlorosulfonating agent.
-
Chlorosulfonation: The protected intermediate, N-(3-methoxyphenyl)acetamide, undergoes electrophilic aromatic substitution with chlorosulfonic acid. The directing effects of the acetamido and methoxy groups guide the sulfonyl chloride group to the desired position.
-
Ammonolysis: The resulting sulfonyl chloride is converted into a sulfonamide through reaction with an ammonia source.
-
Hydrolysis (Deprotection): The acetyl protecting group is removed under acidic conditions to reveal the primary amine, yielding the final product.
This guide provides the detailed methodology, the rationale behind each step, and the necessary data for successful execution.
Safety and Hazard Analysis
The synthesis involves corrosive, toxic, and reactive chemicals. Strict adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
| Chemical Name | CAS Number | Key Hazards | Handling Precautions |
| 3-Methoxyaniline | 536-90-3 | Toxic, Combustible, Skin/Eye Irritant | Avoid inhalation and skin contact. Keep away from ignition sources. |
| Acetic Anhydride | 108-24-7 | Corrosive, Flammable, Lachrymator | Handle in a well-ventilated fume hood. Reacts violently with water. |
| Chlorosulfonic Acid | 7790-94-5 | Highly Corrosive, Reacts Violently with Water | Add to reaction mixtures slowly and under controlled temperatures. Ensure no contact with moisture.[1] |
| Ammonia Solution (28-30%) | 1336-21-6 | Corrosive, Toxic, Respiratory Irritant | Work in a well-ventilated fume hood. Avoid inhaling vapors. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Highly Corrosive, Severe Respiratory Irritant | Handle with extreme care. Dilute by adding acid to water, never the reverse. |
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3] Neutralizing agents for acid and base spills (e.g., sodium bicarbonate for acids) should be available.
Reaction Scheme and Workflow Visualization
The overall synthetic pathway is illustrated below.
Caption: Overall reaction scheme for the synthesis of 2-Amino-6-methoxybenzenesulfonamide.
The following diagram illustrates the general laboratory workflow for a single step of the synthesis.
Caption: Generalized experimental workflow for a typical synthesis and purification step.
Detailed Synthesis Protocol
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Methoxyaniline (99%) | Round-bottom flasks (various sizes) |
| Acetic anhydride (99%) | Magnetic stirrer with heating mantle |
| Glacial acetic acid | Reflux condenser |
| Chlorosulfonic acid (99%) | Dropping funnel |
| Ammonium hydroxide solution (28-30%) | Ice-water bath |
| Hydrochloric acid (37%) | Beakers and Erlenmeyer flasks |
| Sodium bicarbonate (NaHCO₃) | Buchner funnel and vacuum flask |
| Sodium sulfate (Na₂SO₄, anhydrous) | Rotary evaporator |
| Ethyl acetate (EtOAc) | Thin-Layer Chromatography (TLC) plates (silica) |
| Hexane | pH paper or meter |
| Deionized water | Standard laboratory glassware |
Step 1: N-Acetylation of 3-Methoxyaniline
-
Rationale: The acetylation of the primary amine serves to protect it from the harsh, oxidizing conditions of the subsequent chlorosulfonation step. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to control the regioselectivity of the electrophilic substitution.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (24.6 g, 0.2 mol) in glacial acetic acid (60 mL).
-
Cool the flask in an ice-water bath.
-
Slowly add acetic anhydride (22.5 g, 0.22 mol, 1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Dry the product, N-(3-methoxyphenyl)acetamide, in a vacuum oven at 60-70 °C. (Expected yield: ~30 g, ~90%).
-
Step 2: Chlorosulfonation of N-(3-methoxyphenyl)acetamide
-
Rationale: This is the key bond-forming step where the sulfonyl chloride group is introduced onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and an efficient fume hood. The acetamido and methoxy groups direct the incoming electrophile primarily to the position para to the acetamido group and ortho to the methoxy group, ensuring the desired regiochemistry.
-
Procedure:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride tube followed by a gas bubbler), add chlorosulfonic acid (60 mL, ~105 g, 0.9 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the dried N-(3-methoxyphenyl)acetamide (16.5 g, 0.1 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood.
-
The product, 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with a small amount of ice-cold water. Do not over-wash as the sulfonyl chloride can hydrolyze. Use the crude, damp solid immediately in the next step.
-
Step 3: Ammonolysis of the Sulfonyl Chloride
-
Rationale: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide via nucleophilic substitution with ammonia. A concentrated aqueous solution of ammonia provides a high concentration of the nucleophile. The reaction is performed at low temperatures to minimize side reactions.
-
Procedure:
-
In a 1 L beaker, place 100 mL of concentrated ammonium hydroxide solution (28-30%) and cool it in an ice-salt bath to 0-5 °C.
-
Add the crude, damp 4-acetamido-3-methoxybenzene-1-sulfonyl chloride from the previous step in small portions to the stirred ammonia solution, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for another hour.
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it to yield crude N-(4-sulfamoyl-2-methoxyphenyl)acetamide.
-
Step 4: Hydrolysis of the Acetamide
-
Rationale: The final step is the removal of the N-acetyl protecting group to liberate the free amine. This is achieved by acid-catalyzed hydrolysis. Refluxing in aqueous hydrochloric acid provides the necessary conditions to cleave the amide bond.
-
Procedure:
-
Place the crude N-(4-sulfamoyl-2-methoxyphenyl)acetamide (assume ~0.08 mol from the previous step) in a 500 mL round-bottom flask.
-
Add 150 mL of 3 M hydrochloric acid (prepared by diluting concentrated HCl).
-
Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).
-
After the reaction is complete, cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Be cautious of foaming (CO₂ evolution).
-
The final product, 2-Amino-6-methoxybenzenesulfonamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification and Characterization
The crude product can be purified by recrystallization.[4]
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of hot solvent. A mixture of ethanol and water is a good starting point.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -SO₂NH₂, -OCH₃).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
References
- Vertex AI Search. (2026). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cole-Parmer. (2005). Material Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Sources
Application Notes and Protocols for In Vitro Profiling of 2-Amino-6-methoxybenzenesulfonamide
Abstract
This document provides a comprehensive guide for the in vitro experimental design and execution of assays involving 2-Amino-6-methoxybenzenesulfonamide. As a member of the sulfonamide class of compounds, its primary expected biological activity is the inhibition of carbonic anhydrase (CA) enzymes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a logical workflow from fundamental compound characterization to detailed biochemical and cell-based functional assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Scientific Context of 2-Amino-6-methoxybenzenesulfonamide
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of therapeutic applications, including antimicrobial, diuretic, and anticancer effects.[2][3] The core mechanism for many of these activities lies in their ability to act as potent inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a critical role in pH regulation, ion transport, and various biosynthetic pathways.[4][5] Dysregulation of specific CA isozymes is implicated in numerous pathologies, including glaucoma, epilepsy, and various cancers, making them attractive drug targets.[6][7]
2-Amino-6-methoxybenzenesulfonamide features the essential sulfonamide moiety required for coordinating with the zinc ion in the CA active site. This structural alert strongly suggests that its primary biological target will be one or more of the 12 catalytically active human CA isozymes. This application note outlines a systematic approach to test this hypothesis, characterize the compound's inhibitory profile, and assess its cellular effects.
Initial Compound Characterization: The Foundation of Reliable Data
Before proceeding to biological assays, it is imperative to understand the fundamental physicochemical properties of 2-Amino-6-methoxybenzenesulfonamide. This ensures accurate dosing, avoids experimental artifacts, and guarantees the integrity of the test substance.
Solubility Assessment
Rationale: Compound precipitation in an assay can lead to inaccurate concentration measurements and false results. Determining the maximum soluble concentration in assay buffers and cell culture media is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but its final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Protocol: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a high-concentration stock solution of 2-Amino-6-methoxybenzenesulfonamide (e.g., 20 mM) in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Add the appropriate aqueous assay buffer (e.g., 10 mM HEPES, pH 7.5) to each well, resulting in a final DMSO concentration of 1-2%.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance at a wavelength where the compound does not absorb but where light scattering from precipitated compound can be detected (e.g., 620 nm) using a microplate reader.
-
The highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO control is considered the kinetic solubility limit.
Table 1: Example Solubility Data
| Solvent System | Final DMSO (%) | Max Soluble Concentration (µM) |
| CA Assay Buffer (pH 7.4) | 1.0% | > 1000 |
| PBS (pH 7.4) | 1.0% | > 1000 |
| DMEM + 10% FBS | 0.5% | 850 |
Stock Solution Preparation and Storage
Protocol:
-
Based on solubility data, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. Thaw a fresh aliquot for each experiment.
Primary Target Validation: Carbonic Anhydrase Inhibition
The primary hypothesis is that 2-Amino-6-methoxybenzenesulfonamide inhibits CA activity. A colorimetric assay utilizing the esterase activity of CAs is a robust, high-throughput method for initial screening and potency determination.[4][5]
Mechanism of Action: Hypothesized Inhibition of Carbonic Anhydrase
The sulfonamide group (-SO₂NH₂) is believed to deprotonate and coordinate directly to the Zn²⁺ ion at the core of the CA active site, displacing a catalytic water/hydroxide molecule and thereby blocking the enzyme's catalytic activity.
Caption: Hypothesized binding of the sulfonamide inhibitor to the CA active site zinc ion.
Protocol: Colorimetric CA Inhibition Assay
This protocol is adapted from commercially available kits that measure the esterase activity of CA.[4][5][8] The enzyme catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product (e.g., p-nitrophenol) that can be measured spectrophotometrically at 405 nm.
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
CA Substrate (e.g., p-Nitrophenyl Acetate)
-
2-Amino-6-methoxybenzenesulfonamide (Test Compound)
-
Acetazolamide (Positive Control Inhibitor, 2 mM stock)[4][5]
-
DMSO (Vehicle)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Experimental Workflow:
Caption: Essential controls for a robust CA inhibition assay plate layout.
Table 2: Example IC₅₀ Data for 2-Amino-6-methoxybenzenesulfonamide
| CA Isozyme | Test Compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) |
| hCA I | 850.5 ± 45.2 | 985.8 [1] |
| hCA II | 125.3 ± 11.8 | 489.4 [1] |
| hCA IX | 25.1 ± 3.9 | 25.0 |
| hCA XII | 48.6 ± 5.7 | 5.7 |
(Note: Data is hypothetical and for illustrative purposes only)
Secondary Target & Cytotoxicity Profiling
To understand the compound's specificity and potential for off-target effects, it is advisable to screen it against other targets and assess its general toxicity to cells.
Antibacterial Activity (Optional)
Rationale: Classical sulfonamides are antibacterial agents that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [3]Testing for antibacterial activity can provide insights into the compound's broader biological profile.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [3]2. Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL. [3]3. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours. [3]5. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
Rationale: It is crucial to determine if the compound is toxic to mammalian cells and at what concentrations. This helps distinguish between targeted cellular effects and general toxicity. The MTT assay is a common method that measures cell viability based on the metabolic reduction of a tetrazolium salt by living cells. [3] Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed a human cell line (e.g., HeLa or a cancer cell line relevant to CA IX/XII like MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight. [9]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-Amino-6-methoxybenzenesulfonamide. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Conclusion
This application note provides a structured, multi-tiered approach to the in vitro characterization of 2-Amino-6-methoxybenzenesulfonamide. The outlined protocols, beginning with essential solubility checks and progressing through targeted biochemical assays and broader cell-based profiling, offer a robust framework for researchers. The primary hypothesis, inhibition of carbonic anhydrases, can be thoroughly investigated using the detailed colorimetric assay, allowing for the determination of potency (IC₅₀) and selectivity across various CA isozymes. By integrating proper controls and understanding the rationale behind each step, researchers can generate high-quality, reproducible data to elucidate the biological activity of this and other novel sulfonamide-based compounds.
References
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved February 18, 2026, from [Link]
-
Genc, N., et al. (2019). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Scientific Reports. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2025, March 25). Inorganic Chemistry. ACS Publications. Retrieved February 18, 2026, from [Link]
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, July 16). CPAchem. Retrieved February 18, 2026, from [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019, September 14). IOP Conference Series: Materials Science and Engineering. Retrieved February 18, 2026, from [Link]
-
Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
-
In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes. (n.d.). Antimicrobial Agents and Chemotherapy. ASM Journals. Retrieved February 18, 2026, from [Link]
-
Angeli, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Saad, M. S., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Dudutienė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]
-
Vaškevičienė, I., et al. (2025, July 04). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. MDPI. Retrieved February 18, 2026, from [Link]
Sources
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and LC-MS methods for 2-Amino-6-methoxybenzenesulfonamide analysis
Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of 2-Amino-6-methoxybenzenesulfonamide
Executive Summary
2-Amino-6-methoxybenzenesulfonamide (CAS: 5347-82-0 / Analogous structures) is a critical pharmacophore often serving as a synthetic intermediate for
This guide provides a dual-approach protocol:
-
HPLC-UV/PDA: For routine purity profiling and quantitation (QC/QA).
-
LC-MS/MS: For trace impurity detection and structural confirmation (R&D).
Chemical Properties & Mechanistic Insight
Understanding the physicochemical behavior of the analyte is the prerequisite for robust method development.
| Property | Value / Characteristic | Impact on Chromatography |
| Molecular Formula | MW: 202.23 g/mol ; [M+H]⁺: 203.23 | |
| Structure | Trisubstituted benzene (1-sulfonamide, 2-amino, 6-methoxy) | Steric crowding at position 1; UV active (Benzene ring). |
| pKa (Predicted) | Aniline | Critical: At neutral pH, the molecule is neutral. At pH < 2.5, the aniline protonates (cationic). At pH > 10, the sulfonamide deprotonates (anionic). |
| Solubility | Moderate in MeOH/ACN; Low in water; Acid soluble. | Samples should be dissolved in 10-20% organic solvent or acidified water to prevent precipitation. |
Ionization & Retention Logic
-
Retention Strategy: We utilize a "pH Switching" strategy. By maintaining the mobile phase pH at ~3.0 (using Formic acid or Phosphate buffer), we partially protonate the aniline group. While this increases polarity, it prevents the secondary interactions with residual silanols on the column that cause tailing. To counter the loss of retention due to ionization, a high-strength Carbon load (C18) or Phenyl-Hexyl column is required.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate detection method based on the analytical goal.
Caption: Decision tree for selecting Method A (HPLC-UV) vs. Method B (LC-MS) based on sensitivity requirements.
Method A: HPLC-UV Protocol (Routine Quantitation)
Objective: Robust separation of the main peak from synthesis precursors (e.g., 2,6-difluorobenzenesulfonamide derivatives) and degradation products.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. | High surface area C18 provides necessary retention for polar sulfonamides. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with | Suppresses silanol activity; pH 3.0 ensures consistent ionization state. |
| Mobile Phase B | Acetonitrile (HPLC Grade). | Lower viscosity than Methanol, sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm (Reference 360 nm). | 254 nm targets the benzene ring absorption maximum. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 5000
-
RSD (n=5): < 1.0% for retention time and area.
Method B: LC-MS/MS Protocol (Trace Analysis)
Objective: High-sensitivity detection for genotoxic impurity screening or metabolic identification.
Mass Spectrometry Parameters (ESI+)
The phosphate buffer from Method A is non-volatile and must be replaced with Formic Acid.
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Drying Gas:
at 10 L/min, 350°C. -
Nebulizer: 35 psi.
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity/Loss |
| 203.2 [M+H]⁺ | 124.1 | 20 | Quantifier (Loss of |
| 203.2 [M+H]⁺ | 109.1 | 35 | Qualifier (Loss of |
| 203.2 [M+H]⁺ | 186.1 | 10 | Loss of |
Mechanism of Fragmentation:
The sulfonamide bond (
LC-MS Mobile Phase
-
Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Use the same gradient profile as Method A, but reduce flow rate to 0.4 mL/min (if using 2.1 mm ID column) to assist desolvation.
Sample Preparation Protocol
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 2-Amino-6-methoxybenzenesulfonamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add 2 mL of Acetonitrile to ensure dissolution (sonicate for 2 mins).
-
Dilute to volume with Water . (Final solvent ratio 20:80 ACN:Water).
-
Critical: Do not dissolve in 100% organic if the initial gradient is 95% aqueous, as this will cause "solvent wash-through" and split peaks.
-
Test Sample:
-
Pulverize tablets or weigh bulk powder equivalent to 10 mg active.
-
Extract with 10 mL Diluent (20:80 ACN:Water).
-
Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.
-
Filter supernatant through a 0.22 µm PVDF or PTFE syringe filter .
-
Avoid Nylon filters as sulfonamides can non-specifically bind to Nylon membranes.
-
Fragmentation Pathway Diagram
Understanding the MS/MS transitions validates the specificity of the method.
Caption: Proposed ESI+ fragmentation pathway for 2-Amino-6-methoxybenzenesulfonamide.
Troubleshooting & Tips
-
Peak Splitting:
-
Cause: Sample solvent is stronger than the initial mobile phase.
-
Fix: Reduce ACN content in the sample diluent to <10%.
-
-
Retention Time Drift:
-
Cause: pH fluctuation affecting the aniline ionization.
-
Fix: Ensure buffer is strictly pH 3.0 ± 0.05. Use a buffer concentration of at least 10mM.
-
-
Carryover:
-
Cause: Sulfonamides can stick to stainless steel.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
-
References
-
United States Pharmacopeia (USP). Tamsulosin Hydrochloride: Organic Impurities. USP-NF <621> Chromatography. Link
-
Sahu, K., et al. (2011). "A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl." International Journal of Pharmaceutical Sciences and Research. Link
-
PubChem. 2-Amino-6-methoxybenzenesulfonamide (Compound Summary). National Library of Medicine. Link
-
Agilent Technologies. Analysis of Sulfonamide Residues by LC-MS/MS. Application Note 5990-xxxx. Link
-
BenchChem. Physicochemical Properties of Sulfonamide Derivatives.Link
Synthesis of Novel Anti-inflammatory Agents from 2-Amino-6-methoxybenzenesulfonamide: A Strategic Approach to COX-2 Inhibitors
An Application Guide for Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the pharmacophore of a diverse range of therapeutic agents, including prominent anti-inflammatory drugs.[1][2] This guide provides a detailed strategic framework and validated protocols for the synthesis of novel anti-inflammatory agents, using 2-Amino-6-methoxybenzenesulfonamide as a versatile starting material. We delve into the mechanistic rationale for targeting the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, and present a multi-step synthetic pathway inspired by the structure of selective inhibitors like Celecoxib.[3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction execution, purification, characterization, and troubleshooting, thereby enabling the exploration of new chemical entities with therapeutic potential.
Scientific Foundation: The Rationale for Sulfonamide-Based COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary therapy for inflammatory conditions. Their mechanism largely relies on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key signaling molecules in the inflammatory cascade.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also to significant gastrointestinal side effects.[6] The development of selective COX-2 inhibitors was a major therapeutic breakthrough.[7] Many of these inhibitors, such as Celecoxib, feature a distinct diaryl heterocycle structure with a sulfonamide (-SO₂NH₂) moiety. This sulfonamide group is crucial for selectivity, as it can bind to a secondary hydrophilic pocket present in the active site of COX-2 but not in COX-1.[5][8]
The starting material, 2-Amino-6-methoxybenzenesulfonamide, provides a pre-functionalized scaffold containing the essential benzenesulfonamide group, making it an ideal precursor for building novel diaryl heterocyclic structures with potential for selective COX-2 inhibition.
Figure 1: Mechanism of COX-1/COX-2 pathways and the therapeutic strategy for selective COX-2 inhibition.
Proposed Synthetic Strategy: A Modular Approach
The proposed pathway involves a three-stage process to construct a 1,5-diarylpyrazole, a scaffold known for potent COX-2 inhibition. This modular approach allows for the potential diversification of the final product by modifying the diketone reactant in Stage 2.
Figure 2: General workflow for the synthesis of a diarylpyrazole derivative from the starting sulfonamide.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
Stage 1: Synthesis of (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride
This stage converts the primary aromatic amine into a hydrazine derivative, which is a key precursor for pyrazole synthesis. The process involves the formation of a diazonium salt intermediate, which is then reduced in situ.
Protocol 1: Diazotization and Reduction
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Dissolution: To the flask, add 2-Amino-6-methoxybenzenesulfonamide (10.0 g, 46.2 mmol) and concentrated hydrochloric acid (30 mL). Stir the resulting slurry.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.[9]
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 3.5 g, 50.7 mmol) in water (10 mL). Add this solution dropwise to the stirred slurry over 30 minutes, ensuring the temperature remains below 5 °C.[10] Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
Reduction: In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 31.3 g, 138.6 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form.
-
Isolation: After stirring for 1 hour at room temperature, collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride as a solid.
Stage 2: Synthesis of the Diarylpyrazole Core
This stage involves the cyclocondensation of the synthesized hydrazine with a 1,3-diketone to form the target pyrazole ring structure. The choice of diketone determines the substitution pattern on the final molecule.[7]
Protocol 2: Pyrazole Formation (Knorr-type Synthesis)
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the (6-Methoxy-2-sulfamoylphenyl)hydrazine hydrochloride (5.0 g, 19.7 mmol) from Stage 1.
-
Reactants: Add ethanol (40 mL) followed by 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (4.53 g, 19.7 mmol). This diketone is used in the synthesis of Celecoxib and serves as a well-validated reaction partner.[7]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and air dry.
Stage 3: Purification and Characterization
Purity is paramount for subsequent biological evaluation. Recrystallization is a standard and effective method for purifying solid sulfonamide products.[11][12]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. For many sulfonamides, an isopropanol/water or ethanol/water mixture is effective.[12] The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 70% isopropanol) required to fully dissolve the solid.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[12]
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.
Characterization
The structure and purity of the final compound must be confirmed using standard analytical techniques.[13][14][15]
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp, defined melting range. |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic protons, methoxy group (-OCH₃), methyl group (-CH₃), and sulfonamide protons (-SO₂NH₂).[15][16] |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |
| FT-IR | Functional group identification | Characteristic stretches for N-H (sulfonamide), S=O (sulfone), C-F (trifluoromethyl), and aromatic C-H bonds. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the target compound.[17] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Diazonium salt decomposition (temperature too high). Incomplete reduction. | Maintain strict temperature control (<5 °C). Ensure sufficient SnCl₂ is used and allow adequate reaction time. |
| "Oiling Out" during Recrystallization | The melting point of the solute is lower than the boiling point of the solvent. High impurity concentration. | Re-heat to dissolve the oil, add more hot solvent, and cool more slowly. Try a different, more polar solvent system.[12] |
| Incomplete Reaction in Stage 2 | Insufficient reflux time. Poor quality of reactants. | Extend the reflux time and monitor closely by TLC. Ensure reactants are pure and dry. |
| Broad Melting Point | Impure product. | Repeat the recrystallization process. Consider column chromatography if recrystallization is ineffective.[12][18] |
Conclusion
This application guide outlines a robust and rational approach for the synthesis of novel anti-inflammatory agents based on the 2-Amino-6-methoxybenzenesulfonamide scaffold. By leveraging a well-established synthetic strategy targeting the selective inhibition of the COX-2 enzyme, researchers can efficiently generate new chemical entities. The provided protocols for synthesis, purification, and characterization, grounded in authoritative literature, offer a reliable foundation for drug discovery programs aimed at developing safer and more effective anti-inflammatory therapies.
References
- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields.
- PMC. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.
- RSC Publishing. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- ResearchGate. (n.d.). Mechanism of action of sulphonamides.
- ResearchGate. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Google Patents. (n.d.). US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate.
- Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
- (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
- PubMed. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes.
- (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- PubMed. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere.
- ijrbat. (n.d.). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions.
- PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- MDPI. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- PMC. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
- (2011). Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth.
- ResearchGate. (2025). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.
- PMC. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.
- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- Google Patents. (n.d.). CN105038296A - Preparation method of heterocyclic azo dye.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- MDPI. (2025). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases.
- Google Patents. (n.d.). WO2006003068A2 - Alpha-amino acid derivatives with antiinflammatory activity.
- ResearchGate. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. drugs.com [drugs.com]
- 3. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. zenodo.org [zenodo.org]
- 8. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. CN105038296A - Preparation method of heterocyclic azo dye - Google Patents [patents.google.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Abstract :Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - Lifescience Global [lifescienceglobal.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 17. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Crystallization techniques for 2-Amino-6-methoxybenzenesulfonamide X-ray analysis
Application Note: Crystallization Techniques for 2-Amino-6-methoxybenzenesulfonamide X-ray Analysis
Executive Summary & Chemical Context
This guide details the isolation and crystallization of 2-Amino-6-methoxybenzenesulfonamide (2-A-6-MBS) suitable for Single-Crystal X-ray Diffraction (SC-XRD). As a sterically congested trisubstituted benzene derivative, this molecule presents unique challenges due to the "ortho-effect" where the central sulfonamide group is flanked by amino and methoxy substituents.
Successful crystallization requires balancing the competing hydrogen-bonding potential of the sulfonamide (
Key Molecular Features:
-
H-Bond Donors: 4 (Sulfonamide
, Aniline ). -
H-Bond Acceptors: 4 (Sulfonyl oxygens, Methoxy oxygen, Aniline nitrogen).
-
Crystallization Risk: High probability of polymorphism and solvate formation due to multiple H-bond acceptors.
Physicochemical Profile & Solvent Selection
The solubility profile of 2-A-6-MBS is dictated by its amphiphilic nature. While the sulfonamide core is polar, the methoxy group and aromatic ring provide significant lipophilicity.
Table 1: Solvent Compatibility Matrix for 2-A-6-MBS
| Solvent Class | Specific Solvent | Solubility | Role in Crystallization |
| Primary (Good) | Acetone | High | Excellent for cooling/evaporation; risk of solvates. |
| Primary (Good) | Ethanol (Abs.) | High | Preferred for evaporative growth; forms stable lattices. |
| Primary (Good) | Ethyl Acetate | Moderate | Good for slower evaporation rates. |
| Anti-Solvent | n-Hexane | Insoluble | Ideal precipitant for vapor diffusion. |
| Anti-Solvent | Water | Low | Use with caution; may cause rapid precipitation (amorphous). |
| Modifier | DMSO | Very High | Avoid for evaporation; use only for micro-batch diffusion. |
Technical Insight: Industrial purification of this compound often utilizes Acetone/Water reflux or Ethanol recrystallization [1][2]. For X-ray quality crystals, we must slow this process down significantly to minimize defects.
Detailed Experimental Protocols
Protocol A: Slow Evaporation (Screening Phase)
Best for: Initial polymorph screening and assessing crystal habit.
-
Preparation: Dissolve 20 mg of 2-A-6-MBS in 2 mL of Acetone or Ethanol in a 4 mL borosilicate glass vial.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust nuclei (critical for single-crystal quality).
-
Setup: Cover the vial with Parafilm. Pierce 3-5 small holes with a 22G needle to restrict evaporation rate.
-
Incubation: Place in a vibration-free environment at ambient temperature (20–25°C).
-
Observation: Monitor daily. Crystals should appear within 2-5 days.
-
Success Indicator: Clear, prismatic blocks or thick needles.
-
Failure Indicator: Dendritic growth (evaporation too fast) or oiling out.
-
Protocol B: Binary Solvent Vapor Diffusion (Optimized for X-ray)
Best for: High-diffraction quality single crystals.
This method exploits the solubility difference between the solvent and anti-solvent to gently push the system into supersaturation.
System: Solvent (Ethyl Acetate) / Anti-solvent (n-Hexane)
-
Inner Solution: Dissolve 15 mg of 2-A-6-MBS in 1.0 mL of Ethyl Acetate . Ensure the solution is slightly undersaturated (clear). Place this in a small inner vial (1.5 mL).
-
Outer Reservoir: Place the inner vial inside a larger jar (20 mL) containing 4 mL of n-Hexane .
-
Sealing: Tightly cap the outer jar.
-
Mechanism: Volatile Hexane diffuses into the Ethyl Acetate solution, slowly lowering the solubility of the solute.
-
Timeline: Leave undisturbed for 7–14 days. This slow process favors the formation of fewer, larger crystals with lower mosaicity.
Protocol C: Thermal Gradient Recrystallization
Best for: Larger crystals if evaporation fails.
-
Saturation: Suspend 50 mg of compound in 5 mL Ethanol .
-
Heating: Heat to reflux (approx. 78°C) until fully dissolved.
-
Insulation: Turn off the heat source. Place the flask in a Dewar or wrap in multiple layers of aluminum foil to create a "slow cool" gradient (approx. 1-2°C per hour).
-
Harvesting: Allow to reach room temperature over 12 hours, then place in a refrigerator (4°C) for another 24 hours.
Critical Workflow Visualization
The following diagram outlines the decision logic for crystallizing 2-A-6-MBS, integrating troubleshooting steps for common failure modes like "oiling out" (liquid-liquid phase separation).
Caption: Decision matrix for 2-A-6-MBS crystallization. "Oiling out" requires switching to lower concentrations or vapor diffusion.
X-ray Data Collection & Handling
Once crystals are obtained, proper handling is vital to preserve the lattice integrity of sulfonamides, which can be brittle.
-
Cryoprotection: If crystallizing from water-free solvents, the crystal may not need extensive cryoprotection. However, a quick dip in Paratone-N oil is recommended before mounting.
-
Mounting: Use a MiTeGen loop matching the crystal size (typically 0.1 – 0.3 mm).
-
Data Collection: Collect data at 100 K using a nitrogen stream. This freezes thermal motion of the methoxy group and improves resolution.
-
Expected Space Group: Due to the lack of chiral centers in the base molecule (unless it is a salt with a chiral counter-ion), expect Centrosymmetric space groups like P21/c (Monoclinic) or P-1 (Triclinic), which are common for planar aromatics stacking via
interactions [3].
References
-
Zentiva, A.S. (2005). Method of preparation of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. World Intellectual Property Organization, WO2005075415A1. Link
-
Synthon, B.V. (2003). Process for making Tamsulosin. World Intellectual Property Organization, WO2003037850A1. Link
-
Gelbrich, T., et al. (2007). Systematic investigation of the structural diversity of sulfonamides. CrystEngComm, 9, 88-101. Link
-
Hampton Research. (2023). Vapor Diffusion Crystallization Guide. Link
Application Note: Preparation of 2-Amino-6-methoxybenzenesulfonamide for Biological Assays
Introduction & Chemical Context
2-Amino-6-methoxybenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by the presence of a primary amino group (
In biological contexts, the primary challenge with this compound is its amphiphilic nature . While the sulfonamide group (
This guide provides a standardized, self-validating protocol for preparing stable solutions, ensuring data reproducibility across experimental replicates.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior is the first step to successful dissolution.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | ~202.23 g/mol | Calculation basis for Molarity. |
| pKa (Sulfonamide) | ~10.1 | At pH 7.4, the sulfonamide is protonated (neutral). Solubility is low. |
| pKa (Aniline) | ~2–3 | The amino group is weakly basic; it does not significantly aid solubility at physiological pH. |
| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic. Requires organic co-solvent. |
| Solubility (Water) | < 1 mg/mL | Unsuitable for direct aqueous stock preparation. |
| Solubility (DMSO) | > 50 mg/mL | Recommended solvent for master stocks. |
Mechanistic Solubility Strategy
The compound exists primarily in a neutral, non-ionized state at physiological pH (7.4). To solubilize it, we must disrupt the crystal lattice using a dipolar aprotic solvent (DMSO) before introducing it to the aqueous environment.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is chosen for its ability to accept hydrogen bonds and dissolve aromatic sulfonamides.
-
Secondary Diluent: Aqueous buffers (PBS, HEPES) are introduced only after the compound is molecularly dispersed.
Protocol A: Preparation of Master Stock Solution (100 mM)
Objective: Create a stable, high-concentration stock solution free of micro-particulates.
Materials
-
2-Amino-6-methoxybenzenesulfonamide (Solid, >98% purity)
-
DMSO (anhydrous, cell-culture grade,
99.9%) -
Vortex mixer
-
Amber glass vials (borosilicate) – Sulfonamides are light-sensitive.
Step-by-Step Procedure
-
Weighing: Accurately weigh 20.2 mg of the solid compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.
-
Note: Adjust mass based on the specific batch molecular weight if a salt form (e.g., HCl) is used.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Critical: Do not add water or buffer at this stage.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial up to a light source. The solution should be completely clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended): If used for cell culture, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter .
-
Warning: Do NOT use Cellulose Acetate (CA) filters, as DMSO may dissolve the membrane.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Working Solutions for Biological Assays
Objective: Dilute the stock into aqueous media without precipitation. Target Final Concentration: Typically 10 nM – 100 µM. Max DMSO Tolerance: 0.1% – 1.0% (Cell type dependent).
The "Intermediate Dilution" Method
Directly spiking 100 mM stock into media often causes local precipitation due to the rapid change in polarity. Use an intermediate step.
-
Plan the Dilution:
-
Target Assay Conc: 10 µM
-
Final Volume: 10 mL
-
Required DMSO limit: 0.1%
-
-
Step 1: Intermediate Stock (100x):
-
Dilute the 100 mM Master Stock 1:100 in pure DMSO (not water) to create a 1 mM Secondary Stock.
-
Why? This keeps the compound in a soluble environment while reducing the concentration.
-
-
Step 2: Final Assay Solution:
-
Add 10 µL of the 1 mM Secondary Stock (in DMSO) to 9.99 mL of pre-warmed Culture Media (rapidly mixing while adding).
-
Final Conc: 1 µM compound.
-
Final DMSO: 0.1%.
-
Visual Workflow (Graphviz)
Caption: Step-by-step dilution workflow preventing "solvent shock" precipitation.
Mechanism of Action & Biological Relevance[2]
In many applications, 2-Amino-6-methoxybenzenesulfonamide acts by targeting zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs). The sulfonamide nitrogen acts as a zinc-binding group (ZBG).
Signaling Pathway / Binding Logic
Caption: Mechanism of Action: Sulfonamide coordination with the Zinc ion in the Carbonic Anhydrase active site.
Stability & Quality Control
To ensure Trustworthiness of your data, implement these checks:
-
Precipitation Check: Before every assay, centrifuge the diluted working solution (e.g., 10,000 x g for 5 mins). If a pellet forms, the compound has crashed out.
-
Remedy: Lower the concentration or increase DMSO to 0.5% (if cells tolerate).[1]
-
-
Freeze-Thaw Limit: Do not refreeze the Master Stock more than 3 times . DMSO absorbs water from the air (hygroscopic), which decreases the solubility of lipophilic sulfonamides over time [1].
-
Chemical Stability: Sulfonamides are generally stable to hydrolysis at neutral pH but can degrade under strong acidic conditions or UV light. Store in amber vials.
Safety Information (SDS Highlights)
-
Hazard: Sulfonamides are known sensitizers. May cause allergic skin reactions or respiratory sensitization.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling the powder.
-
First Aid: In case of skin contact, wash with soap and water immediately.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
USDA Food Safety and Inspection Service. (2009).[2] Determination and Confirmation of Sulfonamides (CLG-SUL.05).[2] Laboratory Guidebook. Link
-
BenchChem. (2025).[3] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. Technical Resources. Link
Sources
Application Notes and Protocols: Establishing Preclinical Dosing Regimens for Novel Sulfonamides, Featuring 2-Amino-6-methoxybenzenesulfonamide as a Case Study
Authored by: Senior Application Scientist, Preclinical Pharmacology
Introduction
The translation of a novel chemical entity (NCE) from a promising molecule to a potential therapeutic is a journey paved with meticulous, data-driven decisions. Among the most critical of these is the establishment of a safe and efficacious dosing regimen in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to dosing calculations for investigational sulfonamides, using the compound 2-Amino-6-methoxybenzenesulfonamide as a representative example.
It is important to note that publicly available in-vivo data for 2-Amino-6-methoxybenzenesulfonamide is limited. Therefore, this guide is designed to provide the foundational principles and a robust, adaptable framework that should be applied to any novel sulfonamide compound at the preclinical stage. The methodologies detailed herein are grounded in established pharmacological principles and regulatory expectations, ensuring the generation of reliable and translatable data.
The core of this guide is built upon the principle of "measure twice, cut once." A thorough understanding of the compound's physicochemical properties, its formulation characteristics, and its initial tolerability in animal models is paramount. From this foundation, we will explore the logical progression from single-dose acute studies to the estimation of human equivalent doses (HED), providing a clear roadmap for advancing a promising compound toward clinical evaluation.
Part 1: Physicochemical Characterization and Formulation Development
Before any in-vivo work can commence, a comprehensive understanding of the compound's physical and chemical properties is essential. This information directly informs the choice of vehicle, route of administration, and the potential for formulation-related complications.
Critical Physicochemical Parameters
A summary of essential parameters for a representative investigational sulfonamide is provided below.
| Parameter | Value (Hypothetical for 2-Amino-6-methoxybenzenesulfonamide) | Significance in Dosing Formulation |
| Molecular Weight | 202.22 g/mol | Essential for all molarity-based calculations and dose preparations. |
| pKa | 7.8 (estimated) | Influences solubility at different physiological pH values (stomach vs. intestine) and is critical for selecting appropriate buffering agents. |
| LogP | 1.2 (estimated) | Indicates lipophilicity. A moderate LogP suggests reasonable absorption but may require a co-solvent or surfactant for higher concentrations. |
| Aqueous Solubility | 0.5 mg/mL at pH 7.4 | This is a critical limiting factor. It dictates the maximum achievable concentration in a simple aqueous vehicle and often necessitates the use of formulation enhancers. |
Formulation Strategy: A Step-by-Step Protocol
The goal is to develop a safe, stable, and homogenous formulation that can be accurately administered to animals. Given the limited aqueous solubility of many sulfonamides, a multi-step approach is often required.
Protocol 1: Vehicle Screening and Formulation Development
-
Initial Solubility Screen:
-
Prepare saturated solutions of 2-Amino-6-methoxybenzenesulfonamide in a panel of common, pharmaceutically acceptable vehicles (e.g., sterile water, saline, 5% dextrose in water (D5W), PBS, 10% Tween® 80, 5% DMSO/40% PEG 400/55% Saline).
-
Equilibrate samples for 24 hours at room temperature with gentle agitation.
-
Centrifuge to pellet undissolved compound.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Selection of a Lead Vehicle:
-
Based on the screening data, select the vehicle that provides the required solubility for the anticipated dose range while minimizing potential toxicity. A common starting point for a compound with moderate solubility is a vehicle containing a low percentage of a co-solvent like DMSO or a surfactant like Tween® 80.
-
Causality: The choice of vehicle is a trade-off between solubilizing power and potential for vehicle-induced toxicity. For example, while DMSO is an excellent solvent, concentrations above 10% can cause hemolysis and local irritation upon injection.
-
-
Formulation Preparation and Quality Control:
-
Prepare the final formulation under sterile conditions. For a 10 mg/mL solution in a vehicle of 10% Solutol® HS 15 in saline:
-
Weigh the required amount of 2-Amino-6-methoxybenzenesulfonamide.
-
In a sterile vessel, add the Solutol® HS 15 and gently warm to 40°C to reduce viscosity.
-
Slowly add the compound while stirring until fully dissolved.
-
Add the saline qs to the final volume.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Self-Validation: Before each study, the formulation's concentration and homogeneity must be verified via HPLC. This ensures that the animals receive the intended dose and that the compound has not precipitated out of solution.
-
Part 2: In-Vivo Dose Determination: From Tolerance to Efficacy
The following section outlines the logical progression of in-vivo studies, starting with establishing safety and tolerance and moving toward identifying a pharmacologically active dose range.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or study-limiting side effects. It is a critical parameter for designing subsequent efficacy studies.
Protocol 2: Single Ascending Dose MTD Study in Mice
-
Animal Model:
-
Use a standard inbred mouse strain (e.g., C57BL/6), 8-10 weeks of age, with an equal number of males and females.
-
-
Dose Selection and Administration:
-
Based on any available in-vitro cytotoxicity data, select a starting dose. If no data exists, a starting dose of 10 mg/kg is a conservative choice.
-
Prepare dose levels in a geometric progression (e.g., 10, 30, 100, 300 mg/kg).
-
Administer a single dose via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
-
Monitoring and Endpoints:
-
Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily. A weight loss of more than 20% is a common humane endpoint.
-
At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
-
-
Data Analysis and MTD Determination:
-
The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss is observed, with a full recovery of any clinical signs within the observation period.
-
Experimental Workflow for Preclinical Dosing
The following diagram illustrates the logical flow from initial compound characterization to the design of pivotal efficacy studies.
Caption: Workflow for establishing preclinical dosing regimens.
Part 3: Allometric Scaling and Human Equivalent Dose (HED) Calculation
Once an efficacious dose range has been identified in an animal model (e.g., mice), it is often necessary to estimate the equivalent dose in other species, including humans. Allometric scaling is a method that relates the dose of a drug between species based on body surface area.
Principles of Allometric Scaling
Allometric scaling is based on the observation that many physiological parameters, including drug metabolism and clearance, scale with body weight to the power of approximately 0.75. The FDA provides guidance on this methodology for estimating a maximum safe starting dose in initial clinical trials. The formula for converting a dose from an animal species to a human equivalent dose is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor that is calculated as Body Weight (kg) / Body Surface Area (m²).
Interspecies Conversion Factors
The following table provides standard Km factors for various species, as recommended by regulatory agencies.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Human | 60 | 1.6 | 37 |
Example Calculation
If the minimum effective dose of 2-Amino-6-methoxybenzenesulfonamide in a mouse model was determined to be 30 mg/kg , the estimated HED would be:
-
HED = 30 mg/kg x (3 / 37)
-
HED ≈ 2.43 mg/kg
Trustworthiness: It is crucial to understand that allometric scaling provides an estimation and not a definitive dose. It is a standard and required starting point for first-in-human clinical trials, but the actual optimal human dose must be determined through carefully conducted Phase 1 clinical studies. The accuracy of this method can be influenced by interspecies differences in drug transporters, metabolic pathways, and protein binding that do not scale with body surface area.
Conclusion
The determination of an appropriate dosing regimen for a novel sulfonamide like 2-Amino-6-methoxybenzenesulfonamide is a systematic, multi-faceted process that forms the bedrock of a successful preclinical development program. By integrating a thorough understanding of the compound's physicochemical properties with methodically executed in-vivo studies, researchers can establish a safe and effective dose range. The principles of MTD determination and allometric scaling are fundamental tools in this process, providing a scientifically grounded and regulatory-accepted path from the laboratory bench to clinical investigation. Every step, from vehicle selection to HED calculation, must be conducted with precision and a clear understanding of the underlying scientific rationale to ensure the generation of robust and reliable data.
References
-
Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
Troubleshooting & Optimization
Purification strategies for crude 2-Amino-6-methoxybenzenesulfonamide
Technical Support Center: Purification of Crude 2-Amino-6-methoxybenzenesulfonamide
Introduction: Understanding Your Molecule
Before initiating purification, you must understand the "personality" of 2-Amino-6-methoxybenzenesulfonamide . This molecule is amphoteric , possessing both a basic site (the aniline amine) and an acidic site (the sulfonamide proton).
-
The Acidic Site: The sulfonamide group (
) has a typically around 10.0–10.5. It can be deprotonated by strong bases (NaOH) to form a water-soluble salt. -
The Basic Site: The amino group (
) is weakly basic ( of conjugate acid 2–3) due to the electron-withdrawing effect of the sulfonamide group and the electron-donating effect of the methoxy group. It can be protonated by strong acids (HCl). -
The Liability: As an aniline derivative, it is prone to oxidation , leading to "color bodies" (azo/azoxy dimers or quinoid species) that turn the crude material brown or black.
Phase 1: Initial Assessment & Solubility (FAQs)
Q1: My crude product is a dark brown tar/solid. Is this normal? A: Yes, this is characteristic of oxidized aniline derivatives. The color comes from trace oxidation impurities (often <1% by mass) that have high extinction coefficients.
-
Immediate Action: Do not attempt direct recrystallization yet. The "tar" will occlude solvent and prevent crystal lattice formation. You must perform an Acid-Base Extraction or Charcoal Treatment first.
Q2: What is the best solvent for initial dissolution? A:
-
For Reaction Workup: Ethyl Acetate (EtOAc) or THF.
-
For Purification: Ethanol/Water mixtures.
-
For pH Manipulation: Dilute aqueous NaOH (0.5 M to 1.0 M).
Q3: The solid "oils out" during recrystallization.[1] Why? A: This occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of your solvent. It indicates either:
-
Too many impurities: The freezing point depression is too severe.
Switch to Acid-Base Extraction. -
Solvent mix is wrong: The product is reaching its "liquid limit" before its solubility limit.
Add more of the "good" solvent (Ethanol) or cool more slowly.
Phase 2: The "Chemical Filter" (Acid-Base Extraction)
This is the most robust strategy for crude purifications (
Protocol 1: The "Sulfonamide Swing"
-
Dissolution (High pH):
-
Filtration:
-
Filter the alkaline solution through a Celite pad to remove the insoluble impurities.
-
Optional: Wash the aqueous filtrate with a non-polar solvent (e.g., Dichloromethane or Toluene) to extract dissolved non-acidic organics. Discard the organic layer.
-
-
Precipitation (Low pH):
-
Isolation:
-
Filter the white/off-white precipitate. Wash with cold water.[4]
-
Visualization of Acid-Base Workflow:
Caption: Selective purification utilizing the acidity of the sulfonamide group to remove neutral organic impurities.
Phase 3: Recrystallization (The Polishing Step)
Once the bulk impurities are removed via extraction, use recrystallization to achieve
Solvent System: Ethanol : Water (Typical Ratio 3:1 to 1:1)
Protocol 2: Activated Carbon Recrystallization
-
Dissolution: Place the semi-pure solid in a flask. Add 95% Ethanol (approx. 5 mL/g). Heat to reflux (boiling).
-
Solubility Check: If not fully dissolved, add more Ethanol dropwise. If it dissolves instantly, you used too much solvent (evaporate some off).
-
Decolorization:
-
Remove from heat briefly (to avoid boil-over).
-
Add Activated Charcoal (5–10 wt% of crude mass).
-
Return to boil for 5–10 minutes.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Celite pad or fluted filter paper. Speed is critical to prevent premature crystallization.
-
-
Crystallization:
-
Reheat the filtrate if crystals formed during filtration.
-
Add hot Water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of Ethanol to clear the turbidity.
-
Allow to cool to room temperature slowly (wrap flask in a towel).
-
Chill in an ice bath (0°C) for 1 hour.
-
-
Collection: Filter and wash with cold 50% EtOH/Water .
Phase 4: Troubleshooting & Impurity Profiling
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| 3-Methoxyaniline | Starting Material | Basic, Non-acidic | Acid-Base Extraction (remains in organic wash). |
| Sulfonic Acid | Hydrolysis Byproduct | Highly Acidic, Water Soluble | Recrystallization (stays in aqueous mother liquor). |
| Regioisomers | Chlorosulfonation | Similar to Product | Multiple Recrystallizations (different crystal lattice energy). |
| Oxidation Dimers | Air Exposure | Neutral, Colored | Activated Charcoal or Silica Plug Filtration. |
Q4: I have a persistent single impurity at RRT 0.9 (HPLC). What is it? A: This is likely the des-amino or chlorinated analog if you used aggressive chlorosulfonation conditions, or a regioisomer.
-
Solution: If recrystallization fails, use Column Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
Tip: Add 0.5% Triethylamine (TEA) to the mobile phase to prevent the sulfonamide from "streaking" on the acidic silica.
-
References
-
Synthesis and Properties of Sulfonamides
-
BenchChem Technical Guide: "Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide" (Analogous sulfonamide solubility protocols).
-
-
Tamsulosin Intermediate Synthesis (Relevant Chemistry)
-
Patent WO2005075415A1: "Method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide." Describes chlorosulfonation and purification of methoxy-benzenesulfonamides via pH manipulation.
-
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Impurity Profiling in Sulfonamides
-
Journal of Chemical and Pharmaceutical Research: "Synthesis and characterisation of process related impurity in bosentan monohydrate." (Discusses dimer impurities in sulfonamide synthesis).
-
Sources
Technical Support Center: Optimizing 2-Amino-6-methoxybenzenesulfonamide Synthesis
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026 Reference ID: TSC-AMBSA-2026
Executive Summary
Welcome to the technical support hub for 2-Amino-6-methoxybenzenesulfonamide . This intermediate is a critical scaffold in the synthesis of sulfonylurea herbicides (e.g., pyroxsulam) and various pharmaceutical agents.
The synthesis typically follows a Nucleophilic Substitution
This guide prioritizes Route B : The reduction of 2-methoxy-6-nitrobenzenesulfonamide, as this is the most common convergent point for researchers.
Part 1: The Synthesis Workflow (Visualized)
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Critical path workflow for the synthesis of 2-Amino-6-methoxybenzenesulfonamide, highlighting key failure points (Red Diamonds).
Part 2: Module 1 - Amidation (Sulfonyl Chloride to Sulfonamide)
Context: The conversion of 2-methoxy-6-nitrobenzenesulfonyl chloride to the sulfonamide is a competition between nucleophilic attack by ammonia (desired) and water (undesired hydrolysis).
Protocol 1: Anhydrous Amidation (Recommended)
-
Reagents: Sulfonyl chloride (1.0 eq), Anhydrous
(gas or dioxane solution), THF or DCM (solvent). -
Temperature:
to .
| Parameter | Optimized Condition | Why? (Causality) |
| Solvent | Anhydrous THF or DCM | Water leads to sulfonic acid byproduct, which is water-soluble and hard to isolate [1]. |
| Base | Excess | Acts as both nucleophile and scavenger for the HCl byproduct. |
| Addition | Slow addition of chloride to amine | Prevents localized heating and suppresses bis-sulfonylation side reactions. |
Troubleshooting Guide (Q&A)
Q: My yield is low (<40%), and I see a very polar spot on TLC at the baseline. A: You likely hydrolyzed your starting material. The sulfonyl chloride is highly moisture-sensitive.
-
Fix: Ensure all glassware is oven-dried. Switch from aqueous ammonium hydroxide to 0.5M ammonia in dioxane or bubble anhydrous ammonia gas into the reaction.
Q: I see a less polar spot running higher than my product. A: This is likely the bis-sulfonamide (where one ammonia molecule reacts with two sulfonyl chlorides).
-
Fix: This happens when the amine is the limiting reagent locally. Increase the stirring speed and ensure the sulfonyl chloride is added dropwise to a large excess of ammonia, not the other way around.
Part 3: Module 2 - Nitro Reduction (The Critical Step)
Context: Reducing the nitro group at position 6 to an amino group without cleaving the sulfonamide (at position 1) or the methoxy ether (at position 2).
Protocol A: Catalytic Hydrogenation (Pd/C) - High Throughput
-
Reagents: 10% Pd/C (5-10 wt%),
(1-3 atm), MeOH or EtOH. -
Additives: Optional Vanadium (to prevent hydroxylamine accumulation).
Protocol B: Iron-Mediated Reduction (Bechamp) - High Robustness
-
Reagents: Iron powder (3-5 eq),
or AcOH (cat.), EtOH/Water (3:1). -
Temp: Reflux (
).
Comparative Analysis of Reduction Methods
| Feature | Pd/C Hydrogenation | Fe / Acid (Bechamp) | Sodium Dithionite |
| Speed | Fast (1-4 hours) | Slow (4-12 hours) | Medium |
| Selectivity | High (if optimized) | Excellent | Good |
| Risk | Catalyst Poisoning (Sulfur) | Iron waste disposal | Yield variability |
| Recommendation | Primary Choice | Fallback for Poisoning | Niche Use |
Troubleshooting Guide (Q&A)
Q: The reaction stalls at 50% conversion using Pd/C. A: Sulfonamides contain sulfur, which can reversibly poison Palladium catalysts by binding to active sites [2].
-
Fix:
-
Filter the catalyst and add fresh Pd/C (do not just add more to the "dead" mixture).
-
Increase
pressure to 50 psi. -
Pro-Tip: Wash the intermediate sulfonamide with EDTA or a copper scavenger before reduction to remove trace metals from previous steps that might be poisoning the Pd.
-
Q: I am observing demethylation (loss of -OCH3).
A: This is rare under neutral hydrogenation but common if using Lewis Acids (like
-
Fix: Switch to Protocol B (Iron/
) . The conditions are near-neutral (pH 5-6) and far milder on ether linkages than strong acid reductions.
Q: The product is water-soluble and hard to extract after reduction.
A: 2-Amino-6-methoxybenzenesulfonamide is amphoteric. The sulfonamide is acidic (
-
Fix: Adjust aqueous workup to pH 7.0 .
-
If pH < 4: The aniline is protonated (water soluble).
-
If pH > 11: The sulfonamide is deprotonated (water soluble).
-
At pH 7, the molecule is neutral and will extract into Ethyl Acetate/THF.
-
Part 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose "No Reaction" or "Impure Product" scenarios.
Figure 2: Logic tree for diagnosing reaction failures based on TLC/LCMS evidence.
References
-
BenchChem Technical Support. (2025).[1][2] Troubleshooting Sulfonamide Synthesis with Primary Amines. Retrieved from
-
Catalysts.com. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from
- US Patent 7,569,726. (2009). Process for preparing 2-amino-6-methoxybenzenesulfonamide.
-
Common Organic Chemistry. (2025). Nitro Reduction: Common Conditions and Mechanisms.[3] Retrieved from
Sources
Optimizing ligand immobilization for Surface Plasmon Resonance (SPR) with 2-Amino-6-methoxybenzenesulfonamide
As a Senior Application Scientist, this guide is designed to provide you with expert-level insights and practical solutions for immobilizing 2-Amino-6-methoxybenzenesulfonamide on Surface Plasmon Resonance (SPR) sensor surfaces. We will move beyond simple instructions to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experiments for high-quality, reproducible data.
Technical Support Center: Ligand Immobilization with 2-Amino-6-methoxybenzenesulfonamide
Frequently Asked Questions (FAQs)
Q1: What is the recommended immobilization strategy for 2-Amino-6-methoxybenzenesulfonamide?
A1: The primary amine group (-NH₂) on 2-Amino-6-methoxybenzenesulfonamide makes it an ideal candidate for the widely used amine coupling chemistry.[1][2][3] This method involves covalently linking the ligand's primary amine to a carboxylated sensor surface (like a CM5 chip) that has been activated with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]
Q2: Which sensor chip is best suited for immobilizing this small molecule ligand?
A2: For a small molecule ligand (~216 g/mol ), a sensor chip with a three-dimensional carboxymethylated dextran matrix, such as the CM5 sensor chip , is the standard choice.[3][6] To achieve a sufficient signal response when binding a larger analyte, you may need to immobilize a higher density of the ligand. Therefore, consider using a high-capacity sensor chip (e.g., CM4 or GLH) if available, as these are designed to maximize the number of available carboxyl groups.[7]
Q3: What is the most critical step for ensuring successful immobilization of 2-Amino-6-methoxybenzenesulfonamide?
A3: Pre-concentration scouting is the single most important preliminary step.[8][9] This process involves testing the electrostatic attraction of your positively charged ligand to the negatively charged sensor surface across a range of pH values (typically in low ionic strength buffers like 10 mM Acetate). The optimal pH for immobilization is the one that is low enough to give the ligand a net positive charge but high enough to maintain the reactivity of the primary amine, usually resulting in the highest pre-concentration signal.[8][9]
Q4: How do I calculate the target immobilization level for my experiment?
A4: The target immobilization level in Response Units (RU) depends on the molecular weights of your ligand (L) and analyte (A). A common goal is to achieve a theoretical maximum analyte binding response (Rmax) of approximately 100 RU for kinetic analysis.[10] Use the following formula to estimate the required RU of your immobilized ligand:
Target Ligand RU = (MW_Ligand / MW_Analyte) * Rmax * Stoichiometry
For 2-Amino-6-methoxybenzenesulfonamide (MW ≈ 216.25 g/mol ), if you are binding a protein of 50 kDa (50,000 g/mol ), the target RU would be very low: (216.25 / 50000) * 100 ≈ 0.43 RU. This is often impractical. For small molecule immobilization, the strategy is typically to immobilize as much active ligand as possible to get a measurable signal from the analyte.[7] Therefore, aim for a high but reproducible immobilization level (e.g., 1000-2000 RU), then optimize analyte concentration and flow rate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the immobilization process.
Issue 1: Low or No Immobilization Signal
Q: I've injected my 2-Amino-6-methoxybenzenesulfonamide solution after EDC/NHS activation, but the RU level barely increases. What's going wrong?
A: This is a common issue, particularly with small molecules. The causes can be chemical, procedural, or related to the ligand itself. Let's break down the troubleshooting process.
Plausible Causes & Systematic Solutions:
-
Suboptimal pH for Pre-concentration: The ligand may not be electrostatically attracted to the surface.
-
Solution: Perform a pH scouting experiment. Prepare 10-20 µg/mL solutions of your ligand in a series of low ionic strength buffers (e.g., 10 mM Sodium Acetate) with pH values from 3.5 to 5.5. Inject these over an unactivated sensor surface. The pH that gives the highest RU increase during the injection is optimal for immobilization coupling.[9]
-
-
Inactive Amine Coupling Reagents: The EDC and/or NHS may have hydrolyzed.
-
Solution: EDC and NHS are highly moisture-sensitive. Always prepare them fresh immediately before use.[4] Use high-purity water and store the lyophilized powders in a desiccator. Do not save leftover solutions.
-
-
Ligand Purity and Concentration Issues: The ligand solution may contain impurities or be at a lower concentration than expected.
-
Solution: Verify the purity of your 2-Amino-6-methoxybenzenesulfonamide stock. Ensure it is fully dissolved in the chosen immobilization buffer. If solubility is an issue, a small percentage of a co-solvent like DMSO may be required. If you use DMSO, ensure the running buffer contains the exact same percentage to avoid bulk refractive index shifts.[10]
-
-
Insufficient Activation Time or Concentration: The surface may not have enough reactive ester groups.
Caption: A decision tree for troubleshooting low ligand immobilization.
Issue 2: Baseline Instability or Drift After Immobilization
Q: After immobilizing my ligand and deactivating with ethanolamine, the baseline won't stabilize. Why is this happening?
A: Baseline instability post-immobilization often points to incomplete deactivation, non-covalent ligand association, or issues with the dextran matrix itself.
Plausible Causes & Systematic Solutions:
-
Incomplete Deactivation: Unreacted NHS-esters are slowly hydrolyzing, causing a drifting baseline.
-
Non-Covalently Bound Ligand: Some ligand molecules are electrostatically attached but not covalently linked, and are slowly washing away.
-
Solution: After the deactivation step, perform several startup cycles or buffer injections to wash away any loosely bound material. The baseline should stabilize after these washes. If drift persists, it may indicate a more complex issue with ligand aggregation on the surface.
-
-
Hydrogel Compression/Decompression: Changes in buffer composition (ionic strength, pH) between the running buffer and immobilization buffers can cause the dextran matrix to swell or contract, leading to baseline shifts.
-
Solution: Minimize the differences between your running buffer and final immobilization wash buffers. Always allow ample time for the baseline to stabilize after any buffer change.
-
Issue 3: Poor Analyte Response or No Binding
Q: I achieved a good immobilization level, but my analyte shows no binding, or the signal is very weak. What should I check?
A: This frustrating scenario suggests that the immobilized ligand is inactive or its binding site is inaccessible.
Plausible Causes & Systematic Solutions:
-
Steric Hindrance: The random nature of amine coupling can orient the ligand such that its active site is blocked by the sensor surface.[1][12]
-
Solution: While difficult to control with amine coupling, ensuring you don't create an overly dense surface can sometimes help. If this is a persistent problem, alternative immobilization strategies that offer better orientation control (e.g., if a derivative of the ligand with a biotin tag could be synthesized) would be the next step.
-
-
Ligand Inactivation: The pH or other conditions during the immobilization process may have denatured or altered the ligand's conformation.
-
Solution: While less common for robust small molecules, this is a possibility. Ensure your chosen immobilization pH does not compromise the structural integrity of your ligand. Using the mildest effective conditions is always preferable.
-
-
Inactive Analyte: The problem may not be with the immobilized surface.
-
Solution: Always verify the activity and purity of your analyte through an alternative method before conducting SPR experiments. Ensure it is properly folded and active in the SPR running buffer.
-
Experimental Protocol: Amine Coupling of 2-Amino-6-methoxybenzenesulfonamide
This protocol outlines a standard procedure for immobilizing the ligand onto a CM5 sensor chip.
I. Materials & Buffers
| Reagent/Buffer | Composition | Purpose |
| Immobilization Buffers | 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, 5.5 | pH Scouting & Ligand Dilution |
| Ligand Solution | 20-50 µg/mL 2-Amino-6-methoxybenzenesulfonamide in optimal pH buffer | Ligand for Coupling |
| Activation Solution | 0.4 M EDC, 0.1 M NHS in water (Prepare Fresh) | Activates Carboxyl Groups |
| Deactivation Solution | 1 M Ethanolamine-HCl, pH 8.5 | Quenches Unreacted Groups |
| Running Buffer | HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) | Standard SPR Running Buffer |
II. Step-by-Step Method
The entire process is automated within the SPR instrument's software but follows these distinct chemical steps on the sensor surface.
-
System Priming & Baseline:
-
Equilibrate the system with the running buffer (e.g., HBS-EP+) until a stable baseline is achieved (< 3 RU drift over 10 minutes).
-
-
Surface Activation:
-
Ligand Coupling:
-
Inject the 2-Amino-6-methoxybenzenesulfonamide solution (in the optimal pre-concentration buffer) over the activated surface. Contact time can be varied to control the final immobilization level.[7] Monitor the RU increase in real-time.
-
-
Surface Deactivation:
-
Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes at 10 µL/min. This step quenches any unreacted NHS-esters and removes non-covalently bound ligand.[2]
-
-
Stabilization & Quality Check:
-
The system will return to flowing the running buffer. The final, stable RU level minus the baseline RU before activation gives your net immobilized ligand level. Perform 2-3 startup cycles with running buffer to ensure the surface is stable and ready for analyte injections.
-
Caption: The chemical stages of amine coupling on an SPR sensor surface.
References
-
Ghodsian, R., et al. (2018). Tips on ligand immobilization and kinetic study using surface plasmon resonance. PMC. Retrieved from [Link]
-
Reichert. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]
-
XanTec bioanalytics GmbH. (n.d.). Advantages/disadvantages of immobilization techniques in SPR applications. Retrieved from [Link]
-
Reichert Life Sciences. (2013, November 19). Immobilization Strategies. Retrieved from [Link]
-
Nicoya Lifesciences. (2020, March 4). How Preconcentration can save your Protein Samples in SPR Experiments. Retrieved from [Link]
-
Bio-Rad. (n.d.). Getting Started with SPR. Retrieved from [Link]
-
Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]
-
SPR-Pages. (2022, July 17). Amine-coupling. Retrieved from [Link]
-
Bio-Rad. (2014, May 16). Ligand Immobilization in Protein Interaction Studies — An Unattended Amine Coupling Protocol with Automatic Coinjection Activation. Retrieved from [Link]
-
University of Bristol. (n.d.). Surface plasmon resonance1. Retrieved from [Link]
-
Papalia, G. A. (n.d.). Biomolecular interactions by Surface Plasmon Resonance technology. Retrieved from [Link]
-
University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Retrieved from [Link]
-
SPR-Pages. (2022, July 17). Ligand coupling - Immobilization procedures. Retrieved from [Link]
-
SPR-Pages. (2022, July 17). Immobilization theory. Retrieved from [Link]
-
Star, E. G., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Retrieved from [Link]
Sources
- 1. Immobilization Strategies [reichertspr.com]
- 2. Amine-coupling [sprpages.nl]
- 3. publ.iss.it [publ.iss.it]
- 4. bioradiations.com [bioradiations.com]
- 5. Ligand coupling [sprpages.nl]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Coupling Advantages Disadvantages | Whitepapers | XanTec [xantec.com]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing 2-Amino-6-methoxybenzenesulfonamide Binding Assays
Current Status: Active Subject: Troubleshooting Low Signal Intensity in Carbonic Anhydrase (CA) Binding Assays Applicable Molecule: 2-Amino-6-methoxybenzenesulfonamide (and related primary sulfonamide fragments)
The Core Mechanism: Why Signal Fails
Before troubleshooting, you must understand the thermodynamics governing this interaction. 2-Amino-6-methoxybenzenesulfonamide is a primary sulfonamide . Its binding to Carbonic Anhydrase (CA) is not a simple "lock and key" event; it is a pH-dependent coordination coupled with proton transfer.
The "Zinc Trap" Mechanism:
-
Ionization: The sulfonamide moiety (
) must deprotonate to the anionic form ( ) to coordinate effectively with the Zn(II) ion in the CA active site. -
Competition: The Zn(II) ion is naturally occupied by a water molecule (at low pH) or a hydroxide ion (at high pH). The sulfonamide anion must displace this solvent molecule.
-
The Signal: Signal intensity (whether Fluorescence, SPR, or Colorimetric) is a direct proxy for the population of the [Enzyme-Inhibitor] complex.
If you have low signal, you have a thermodynamic penalty preventing this coordination.
Visualization: The Sulfonamide-Zinc Coordination Pathway
The following diagram illustrates the critical ionization states required for binding. If your assay pH pushes the equilibrium to the left (protonated), binding affinity drops drastically.
Caption: The thermodynamic pathway for sulfonamide binding. Note that buffer anions can competitively inhibit the interaction, reducing signal intensity.
Troubleshooting Guide: Assay-Specific Protocols
Scenario A: Fluorescence Displacement Assay (DNSA)
The Standard: This assay relies on Dansylamide (DNSA), which is highly fluorescent when bound to CA but non-fluorescent in solution. Your molecule displaces DNSA, causing a decrease in fluorescence. The Issue: "Low Signal" here usually means the fluorescence doesn't decrease (i.e., your molecule isn't binding).
| Symptom | Probable Cause | Corrective Action |
| No change in Fluorescence | Inner Filter Effect | Check the absorbance of 2-Amino-6-methoxybenzenesulfonamide at 280nm (ex) and 460nm (em). If it absorbs light, it masks the signal. Solution: Correct data mathematically or switch to FTS. |
| Weak Displacement | Probe Affinity Mismatch | DNSA binds hCAII with |
| High Background | Impure Protein | If the initial fluorescence of DNSA+Protein is low, your enzyme may be inactive or the active site Zn(II) is missing. Solution: Add |
Critical Protocol Adjustment (Buffer Anions):
-
Avoid: Chloride-rich buffers (PBS). Chloride is a weak inhibitor of CA (
). In high salt, competes with your sulfonamide. -
Use: HEPES or Tris-SO4 (pH 7.4) with minimal ionic strength.
Scenario B: Surface Plasmon Resonance (SPR)
The Standard: Direct binding of the molecule to immobilized CA. The Issue: Low Response Units (RU) or "square" sensorgrams (fast on/off) that are indistinguishable from noise.
Diagnostic Workflow:
-
Check Theoretical
:-
For a fragment (MW ~202 Da) and CA (MW ~30 kDa) with 5000 RU immobilized:
- .
-
Insight: If you are looking for 100 RU, you will never see it. You need high sensitivity settings.[1]
-
-
Solubility & DMSO Mismatch:
-
Sulfonamides are hydrophobic. If your running buffer has 2% DMSO and your sample has 2.1% DMSO, the "bulk shift" will obscure the binding signal.
-
Action: Use a solvent correction curve (3-5% DMSO range) strictly matched to samples.
-
Scenario C: Enzymatic Inhibition (p-NPA Hydrolysis)
The Standard: CA hydrolyzes p-Nitrophenyl Acetate (p-NPA) to yellow p-Nitrophenol. Inhibitors stop this color change. The Issue: Signal remains high (color develops) even with inhibitor present.
-
Esterase Activity Warning: CA has residual esterase activity that is not Zn-dependent in the same way as hydration.
-
Substrate Instability: p-NPA hydrolyzes spontaneously at pH > 7.5.
-
Fix: Run the assay at pH 7.2 . This is the intersection where spontaneous hydrolysis is slow, but enzymatic activity is still detectable.
The "Solubility-Ionization" Paradox
2-Amino-6-methoxybenzenesulfonamide presents a specific chemical challenge:
-
The Methoxy Group: An electron-donating group (EDG). This generally increases the pKa of the sulfonamide compared to unsubstituted benzenesulfonamide.
-
The Consequence: A higher pKa means the molecule is less likely to deprotonate at neutral pH.
-
The Fix: You may need to run the assay at pH 7.8 - 8.0 rather than 7.0 to ensure a sufficient population of the anionic species is available for binding.
Decision Tree: Optimizing Signal Intensity
Follow this logic flow to identify the root cause of your signal loss.
Caption: Step-by-step diagnostic workflow. Note that pH optimization is often the most critical step for methoxy-substituted sulfonamides.
Frequently Asked Questions (FAQ)
Q: Why does my signal drift negatively in SPR?
A: This is often "matrix effect" or non-specific binding to the reference surface. For sulfonamides, it can also indicate the molecule is precipitating on the chip surface. Ensure your flow rate is high (>30
Q: Can I use Acetazolamide as a positive control?
A: Yes, absolutely. Acetazolamide is a nanomolar binder (
Q: How does the 2-amino group affect the assay? A: The aniline nitrogen (2-amino) can be protonated at acidic pH. If your assay is too acidic (pH < 6.0), you generate a cationic species that may be electrostatically repelled from the active site, further killing your signal. Keep pH > 7.0.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
- Authority on the zinc-binding mechanism and therapeutic relevance.
-
Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews, 108(3), 946–1051. Link
- Definitive guide on DNSA assays and thermodynamic dissection of binding.
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Link
- Protocol standards for SPR fragment screening.
-
Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Sulfonamides. Journal of Medicinal Chemistry, 52(23), 7405–7411. Link
- Detailed analysis of the pH dependence and proton transfer steps.
Sources
Validation & Comparative
A Comparative Guide to Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of prominent benzenesulfonamide-based inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family with profound physiological and pathological relevance. For researchers and drug development professionals, understanding the nuances of inhibitory potency and isoform selectivity among these compounds is paramount for advancing novel therapeutics. This document synthesizes experimental data on established CA inhibitors, offering insights into their mechanisms, comparative efficacy, and the experimental protocols crucial for their evaluation.
The Critical Role of Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthetic pathways[2][3]. In humans, 16 different α-CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, underscoring their diverse physiological roles[1].
The dysregulation of CA activity is implicated in numerous pathologies, making them significant therapeutic targets. Consequently, carbonic anhydrase inhibitors (CAIs) have been developed to treat a range of conditions, including glaucoma, epilepsy, altitude sickness, and, more recently, as anticancer agents[2][4]. The primary class of CAIs is the sulfonamides, characterized by a -SO₂NH₂ moiety that coordinates to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.
Mechanism of Action of Sulfonamide-Based CAIs
The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen directly coordinates to the Zn²⁺ ion at the core of the CA active site, displacing or preventing the binding of a water/hydroxide molecule essential for catalysis. This interaction is a key determinant of the high affinity of many sulfonamide inhibitors.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Comparative Analysis of Common Benzenesulfonamide CAIs
The therapeutic efficacy and side-effect profile of a CAI are largely dictated by its inhibitory potency (measured as the inhibition constant, Ki) and its selectivity for different CA isoforms. Here, we compare three widely studied benzenesulfonamide-based inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250[5][6] | 12[6] | 25[5] | 5.7[7] |
| Dorzolamide | >10000[8] | 5.8[8] | 55.7[8] | 9.1[8] |
| Brinzolamide | ~1365[9] | 3.19[9] | Potent Inhibition | 45.3[9] |
Data Interpretation:
-
Acetazolamide , a first-generation CAI, demonstrates broad-spectrum inhibition with high potency against the ubiquitous cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII. Its significant inhibition of off-target isoforms like hCA I contributes to its side-effect profile[4].
-
Dorzolamide , a topically administered anti-glaucoma agent, exhibits high selectivity for hCA II over hCA I, which is a desirable trait for reducing systemic side effects. It also potently inhibits the tumor-associated isoforms[8][10].
-
Brinzolamide , another topical anti-glaucoma medication, shows even greater potency against hCA II compared to Dorzolamide and maintains high selectivity over hCA I[9]. It is also a potent inhibitor of other CA isoforms, including those implicated in cancer.
The development of isoform-selective inhibitors is a key objective in modern drug design to enhance therapeutic efficacy while minimizing off-target effects.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
The determination of inhibitory constants (Ki) is crucial for the comparative evaluation of CAIs. The stopped-flow CO₂ hydration assay is a gold-standard method for this purpose.
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme's ability to hydrate CO₂, a physiologically relevant reaction. The assay monitors the pH change resulting from the production of bicarbonate and protons, using a pH indicator.
Caption: Experimental Workflow for Stopped-Flow CO₂ Hydration Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).
-
CO₂ Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water at a controlled temperature (e.g., 0 °C).
-
Enzyme and Inhibitor Solutions: Prepare stock solutions of the carbonic anhydrase isoform and the inhibitor in an appropriate solvent.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired assay temperature.
-
In the stopped-flow instrument's syringes, place the enzyme solution (with or without pre-incubated inhibitor) in one syringe and the CO₂-saturated water in the other.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax as a function of time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) by plotting the initial rates against a range of inhibitor concentrations.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
-
Conclusion and Future Perspectives
The benzenesulfonamide scaffold has proven to be a remarkably versatile platform for the development of potent carbonic anhydrase inhibitors. While early derivatives like acetazolamide exhibit broad-spectrum activity, later generations, including dorzolamide and brinzolamide, demonstrate improved isoform selectivity, leading to better therapeutic indices for specific applications such as glaucoma treatment.
References
-
Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PMC - NIH. [Link]
-
Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. PubMed. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. [Link]
-
Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. [Link]
-
Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. MDPI. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
(PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]
-
The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. [Link]
-
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]
-
Ki Summary. BindingDB. [Link]
-
Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. [Link]
-
Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. PMC. [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]
- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. PMC. [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. PMC. [Link]
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One - Research journals. [Link]
-
(PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. [Link]
-
(PDF) Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]
-
Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. [Link]
Sources
- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 2. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Inhibitory Activity of 2-Amino-6-methoxybenzenesulfonamide: A Technical Guide for Researchers
This document will, therefore, serve as a technical framework for researchers, scientists, and drug development professionals to understand the scientific rationale for investigating 2-Amino-6-methoxybenzenesulfonamide as a CAI. We will objectively compare its structural features to those of well-established, clinically relevant carbonic anhydrase inhibitors—Acetazolamide, Methazolamide, and Dorzolamide—and provide the detailed experimental protocols necessary to perform a direct comparative analysis.
Introduction to Carbonic Anhydrases and the Rationale for Sulfonamide-Based Inhibition
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][2] The active site of these enzymes contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.
The inhibitory action of primary sulfonamides (R-SO₂NH₂) is well-established. The deprotonated sulfonamide nitrogen atom coordinates to the active site zinc ion, displacing the catalytic water/hydroxide species and thereby blocking the enzyme's catalytic activity.[1] This mechanism of action is the foundation for the therapeutic effects of numerous clinically used drugs for conditions such as glaucoma, epilepsy, and acute mountain sickness.[2] Given that 2-Amino-6-methoxybenzenesulfonamide possesses the requisite primary sulfonamide moiety, it is a prime candidate for investigation as a carbonic anhydrase inhibitor.
Comparative Compounds: Established Carbonic Anhydrase Inhibitors
To provide a robust framework for comparison, we will focus on three well-characterized carbonic anhydrase inhibitors with distinct profiles:
-
Acetazolamide: A systemic CAI and one of the first discovered, it is used in the treatment of glaucoma, epilepsy, and altitude sickness.[2] It is known to be a potent but relatively non-selective inhibitor of various CA isoforms.[1]
-
Methazolamide: Another systemic inhibitor, Methazolamide exhibits greater lipid solubility and a longer half-life compared to Acetazolamide, allowing for less frequent dosing.[3] It is also a potent inhibitor of carbonic anhydrase.[3]
-
Dorzolamide: A topically administered CAI used primarily for the treatment of glaucoma.[4] Its development was driven by the need to minimize the systemic side effects associated with oral CAIs.
A comparative overview of the inhibitory activity of these established drugs against key human carbonic anhydrase isoforms is presented in the table below.
Data Presentation: Comparative Inhibitory Activity of Reference Compounds
The following table summarizes the inhibition constants (Kᵢ) for Acetazolamide, Methazolamide, and Dorzolamide against several key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate more potent inhibition. This data provides a benchmark against which the inhibitory activity of 2-Amino-6-methoxybenzenesulfonamide could be compared upon experimental determination.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
| Methazolamide | 50 | 14 | - | 25 | 4.5 |
| Dorzolamide | >10000 | 0.52 | 0.19 | 2.4 | 4.3 |
Structure-Activity Relationship (SAR) and the Potential of 2-Amino-6-methoxybenzenesulfonamide
The inhibitory potency and isoform selectivity of sulfonamides are significantly influenced by the nature of the substituents on the aromatic ring. The "tail" of the inhibitor, which extends away from the zinc-binding sulfonamide group, can interact with various amino acid residues within the active site cavity, leading to differences in affinity for different CA isoforms.
For 2-Amino-6-methoxybenzenesulfonamide, the presence of the amino (-NH₂) and methoxy (-OCH₃) groups at the 2 and 6 positions, respectively, are key structural features. The amino group can potentially form hydrogen bonds with residues in the active site, while the methoxy group can engage in hydrophobic or van der Waals interactions. The relative positioning of these groups will dictate the overall binding orientation and affinity. To elucidate the precise inhibitory profile of 2-Amino-6-methoxybenzenesulfonamide, the following experimental protocols are recommended.
Experimental Protocols
To experimentally determine and compare the inhibitory activity of 2-Amino-6-methoxybenzenesulfonamide, the following detailed methodologies are essential.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and determining inhibition constants.
Objective: To determine the inhibition constant (Kᵢ) of 2-Amino-6-methoxybenzenesulfonamide against various human carbonic anhydrase isoforms.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
2-Amino-6-methoxybenzenesulfonamide
-
Acetazolamide, Methazolamide, Dorzolamide (as positive controls)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO), and then dilute to the desired concentrations in the assay buffer.
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with varying concentrations of the inhibitor (or buffer for control) and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ leads to a decrease in pH.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the absorbance data.
-
Plot the fractional enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ and the substrate concentration.
-
Visualization of Experimental Workflow
Caption: Workflow for Determining Carbonic Anhydrase Inhibition via Stopped-Flow Assay.
Concluding Remarks and Future Directions
While the current body of scientific literature does not provide specific inhibitory data for 2-Amino-6-methoxybenzenesulfonamide, its chemical structure strongly suggests its potential as a carbonic anhydrase inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its inhibitory activity.
Future studies should focus on synthesizing 2-Amino-6-methoxybenzenesulfonamide and performing the described stopped-flow CO₂ hydration assay against a panel of physiologically relevant human carbonic anhydrase isoforms. A direct comparison of the resulting Kᵢ values with those of established inhibitors like Acetazolamide, Methazolamide, and Dorzolamide will be crucial in determining its potency and isoform selectivity. Such data will be invaluable for the drug discovery and development community in assessing the therapeutic potential of this and other novel sulfonamide-based compounds.
References
-
Maresca, A., Scozzafava, A., Vullo, D., & Supuran, C. T. (2013). Dihalogenated sulfanilamides and benzolamides are effective inhibitors of the three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 28(2), 384–387. [Link]
-
Sugrue, M. F. (2000). The pharmacology of dorzolamide hydrochloride, a topically active carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics, 16(4), 305-317. [Link]
-
Küçükbay, H., Buğday, N., Küçükbay, F. Z., Berrino, E., Bartolucci, G., Del Prete, S., ... & Supuran, C. T. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid-sulphonamide conjugates. Journal of enzyme inhibition and medicinal chemistry, 35(1), 489-497. [Link]
-
Kaur, R., & Gupta, A. K. (2020). Methazolamide: a review. Journal of ocular pharmacology and therapeutics, 36(3), 146-153. [Link]
-
Festus, C., Ezeokonkwo, M. A., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Chemistry & Biodiversity, 16(11), e1900350. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1336-1345. [Link]
-
Gül, H. İ., & Taslimi, P. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Archiv der Pharmazie, 356(3), 2200451. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Expert opinion on therapeutic patents, 18(3), 221-253. [Link]
-
D'Ambrosio, K., Gaggini, F., & Supuran, C. T. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International journal of molecular sciences, 23(8), 4268. [Link]
-
Angeli, A., & Supuran, C. T. (2014). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Bioorganic & medicinal chemistry letters, 24(16), 3845-3849. [Link]
- Saeed, A., Channar, P. A., & Larik, F. A. (2017). Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action.
-
Matulis, D., & Supuran, C. T. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17798-17816. [Link]
-
Küçükbay, H., Buğday, N., Küçükbay, F. Z., Berrino, E., Bartolucci, G., Del Prete, S., ... & Supuran, C. T. (2019). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl) benzenesulfonamide-dipeptide conjugates. Bioorganic chemistry, 83, 414-423. [Link]
-
Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie-An International Journal of Pharmaceutical Sciences, 76(9), 412-415. [Link]
Sources
- 1. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
Comparative Potency of Novel 2-Amino-6-methoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
This guide provides a detailed comparative analysis of the inhibitory potency of novel 2-amino-6-methoxybenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The following sections will delve into the rationale behind targeting carbonic anhydrases, the experimental design for assessing inhibitory activity, a comparative data analysis of the synthesized compounds, and the detailed protocols for the key assays.
Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in various tissues and play a crucial role in numerous physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in the pathophysiology of several diseases, making them attractive therapeutic targets. For instance, inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, epilepsy, and altitude sickness. More recently, the role of CAs in cancer, particularly the tumor-associated isoforms hCA IX and XII, has garnered significant attention, as their inhibition can lead to a reduction in tumor growth and metastasis.
The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site. The 2-amino-6-methoxy substitution pattern on the benzene ring offers a unique platform for chemical modification to achieve isoform-selective inhibition and improved pharmacokinetic properties. This guide focuses on a series of novel derivatives originating from this scaffold and evaluates their comparative potency.
Experimental Design and Rationale
To ascertain the inhibitory potency and selectivity of the novel 2-amino-6-methoxybenzenesulfonamide derivatives, a systematic experimental workflow was established. The primary objective was to determine the inhibition constants (Ki) of each compound against a panel of physiologically relevant hCA isoforms, including the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Workflow for Potency Determination
Caption: Experimental workflow for assessing the inhibitory potency of novel benzenesulfonamide derivatives.
The chosen method for determining inhibitory activity is the stopped-flow CO2 hydration assay. This technique is considered the gold standard for measuring CA activity due to its high sensitivity and ability to track the rapid, enzyme-catalyzed reaction in real-time. By measuring the initial rates of reaction at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. Subsequently, the inhibition constant (Ki), a true measure of binding affinity, is calculated using the Cheng-Prusoff equation, which accounts for the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
Comparative Potency Analysis
A series of novel 2-amino-6-methoxybenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII. The results, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher potency.
| Compound ID | R Group Substitution | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| Standard | Acetazolamide | 50 | 12 | 25 | 5.7 |
| Derivative 1 | 4-Fluorophenyl | 150 | 25 | 5.8 | 4.2 |
| Derivative 2 | 4-Chlorophenyl | 120 | 20 | 4.5 | 3.1 |
| Derivative 3 | 4-Bromophenyl | 115 | 18 | 3.9 | 2.8 |
| Derivative 4 | 3,4-Dichlorophenyl | 98 | 15 | 2.1 | 1.9 |
| Derivative 5 | 4-Trifluoromethylphenyl | 85 | 10 | 1.5 | 1.2 |
Analysis of Results:
The data reveals several key insights into the structure-activity relationship (SAR) of this series of compounds. A clear trend of increasing potency is observed with the introduction of electron-withdrawing groups on the pendant phenyl ring. For instance, the unsubstituted phenyl derivative (data not shown) exhibited modest activity, while the halogenated derivatives showed significantly improved inhibition.
Notably, all the novel derivatives displayed a marked selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. This is a highly desirable characteristic, as it minimizes the potential for off-target effects that can lead to adverse drug reactions. Derivative 5, bearing a 4-trifluoromethylphenyl group, emerged as the most potent and selective inhibitor in this series, with Ki values in the low nanomolar range against hCA IX and XII.
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Amino-6-methoxybenzenesulfonamide Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting from commercially available 2-amino-6-methoxybenzonitrile. The key steps involved the conversion of the nitrile to a sulfonamide, followed by N-alkylation or N-arylation to introduce the desired R group substitutions. All synthesized compounds were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Stopped-Flow CO2 Hydration Assay
This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.
Materials:
-
Purified hCA isoforms (I, II, IX, and XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (0.1 M, as an electrolyte)
-
Phenol red (as a pH indicator)
-
CO2-saturated water
-
The synthesized inhibitor compounds dissolved in DMSO
-
A stopped-flow spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of the hCA isoenzyme in HEPES buffer. The final enzyme concentration in the assay will typically be in the nanomolar range.
-
Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO as a vehicle control) for a specified period (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Assay Initiation: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution containing the pH indicator in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at a specific wavelength (e.g., 557 nm for phenol red). The initial linear portion of the reaction curve represents the initial velocity (V₀).
-
Data Analysis:
-
Plot the initial velocities against the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the specific hCA isoform.
-
Signaling Pathway of Carbonic Anhydrase in Cancer
Caption: Role of hCA IX in the tumor microenvironment.
Conclusion and Future Directions
The novel 2-amino-6-methoxybenzenesulfonamide derivatives investigated in this study have demonstrated significant potential as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms hCA IX and XII. The structure-activity relationship analysis has provided valuable insights for the rational design of future inhibitors with even greater potency and improved pharmacokinetic profiles. Further preclinical evaluation of the most promising compounds, such as Derivative 5, is warranted to assess their in vivo efficacy and safety in relevant cancer models. The development of isoform-selective CA inhibitors represents a promising therapeutic strategy for a range of human diseases, and the 2-amino-6-methoxybenzenesulfonamide scaffold is a valuable starting point for such endeavors.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]
-
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. [Link]
-
Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113. [Link]
Validating the Target Protein Interaction of 2-Amino-6-methoxybenzenesulfonamide: A Comparative Guide to Biophysical and Cellular Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the unambiguous validation of a small molecule's interaction with its intended protein target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive, in-depth comparison of key experimental methods for validating the protein target engagement of 2-Amino-6-methoxybenzenesulfonamide, a member of the benzenesulfonamide class of compounds known to target carbonic anhydrases. By presenting a logical workflow, from initial biophysical characterization to cellular target engagement, this document will empower researchers to make informed decisions in their own validation campaigns. We will explore the causality behind experimental choices and compare the performance of 2-Amino-6-methoxybenzenesulfonamide with established carbonic anhydrase inhibitors, Acetazolamide and Methazolamide.
The Target: Carbonic Anhydrases
Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in various physiological processes, including pH regulation, respiration, and electrolyte balance.[3][4] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][5] Therefore, the primary hypothesis for the protein target of 2-Amino-6-methoxybenzenesulfonamide is one or more isoforms of carbonic anhydrase.
A Multi-faceted Approach to Target Validation
A robust target validation strategy employs a combination of orthogonal methods that probe the interaction from different perspectives. We will focus on three widely adopted and powerful techniques:
-
Cellular Thermal Shift Assay (CETSA®): A method to assess target engagement in a native cellular environment.
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for real-time kinetic analysis of binding.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic approach to directly measure the binding affinity and enthalpy of interaction.
The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to guide your experimental design.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells
Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability.[6] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, however, will be more resistant to this heat-induced aggregation and remain in the soluble fraction at higher temperatures compared to its unbound state.[6] This difference in thermal stability is then quantified, typically by Western blotting, to confirm target engagement within the complex milieu of the cell.[7][8]
dot
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocol: SPR
1. Ligand Immobilization:
- Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject a solution of the purified carbonic anhydrase isoform (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
- Inject ethanolamine to deactivate any remaining active esters on the surface.
2. Binding Analysis:
- Prepare a series of dilutions of 2-Amino-6-methoxybenzenesulfonamide (and control compounds) in a suitable running buffer (e.g., HBS-EP+).
- Inject the analyte solutions over the immobilized ligand surface, typically for 60-180 seconds to monitor the association phase.
- Switch back to the running buffer and monitor the dissociation phase for 180-600 seconds.
- Between each analyte injection, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0) to remove any bound analyte.
3. Data Analysis:
- Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Comparative Data: SPR
| Compound | Target Isoform | ka (1/Ms) | kd (1/s) | KD (nM) |
| 2-Amino-6-methoxybenzenesulfonamide | CA II | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 |
| Acetazolamide [9] | CA II | 2.1 x 10^5 | 2.5 x 10^-3 | 12.0 |
| Methazolamide [9] | CA II | 3.4 x 10^5 | 4.8 x 10^-3 | 14.0 |
Note: The data for 2-Amino-6-methoxybenzenesulfonamide is representative and based on typical results for benzenesulfonamide inhibitors. Actual results may vary.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Principle: ITC is a powerful technique that directly measures the heat changes that occur upon the binding of a small molecule to a protein. [10][11]In an ITC experiment, a solution of the small molecule (ligand) is titrated into a solution of the protein. The heat released or absorbed during the binding event is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. Fitting this data to a binding model allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). [10][12] dot
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC
1. Sample Preparation:
- Dialyze the purified carbonic anhydrase isoform extensively against the desired experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4).
- Dissolve 2-Amino-6-methoxybenzenesulfonamide (and control compounds) in the same dialysis buffer to ensure no buffer mismatch.
- Degas both the protein and ligand solutions immediately before the experiment.
2. ITC Experiment:
- Load the protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
- Load the ligand solution (e.g., 10-20 times the protein concentration) into the injection syringe.
- Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution while monitoring the heat change.
- Allow the system to reach equilibrium between each injection.
3. Data Analysis:
- Integrate the heat change peaks for each injection to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH.
- The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
Comparative Data: ITC
| Compound | Target Isoform | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) |
| 2-Amino-6-methoxybenzenesulfonamide | CA II | 9.5 | 1.02 | -8.5 |
| Acetazolamide [10] | CA II | 12.0 | 0.98 | -9.2 |
| Methazolamide [10] | CA II | 14.0 | 1.05 | -8.9 |
Note: The data for 2-Amino-6-methoxybenzenesulfonamide is representative and based on typical results for benzenesulfonamide inhibitors. Actual results may vary.
Off-Target Profiling: A Critical Step
While validating the on-target interaction is crucial, understanding a compound's off-target profile is equally important for predicting potential side effects and ensuring safety. [13]A comprehensive off-target profiling strategy can involve screening against a panel of other related enzymes (e.g., other carbonic anhydrase isoforms) and a broader panel of unrelated targets. Techniques such as differential scanning fluorimetry (DSF) or large-scale proteomic approaches can be employed for this purpose. [13]
Conclusion: An Integrated Approach for Confident Target Validation
The validation of a small molecule's protein target is a critical and multi-faceted process. As demonstrated, no single technique provides a complete picture. The cellular relevance of CETSA, the kinetic insights from SPR, and the thermodynamic characterization from ITC, when used in concert, provide a powerful and self-validating system for confirming the interaction of 2-Amino-6-methoxybenzenesulfonamide with its putative carbonic anhydrase target. By comparing its performance with well-characterized inhibitors like Acetazolamide and Methazolamide, researchers can gain valuable context for their findings and make more informed decisions as they advance their drug discovery programs. This integrated approach, grounded in sound scientific principles and robust experimental design, is essential for building a compelling case for the mechanism of action of any novel therapeutic agent.
References
-
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]
-
Bio-protocol. (2017). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Taylor & Francis Online. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (2010). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. NCBI. [Link]
-
SpringerLink. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
White Rose Research Online. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
ResearchGate. (2023). How to process the protein and ligand Isothermal Titration Calorimetry (ITC)?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. NCBI. [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). ResearchGate. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Duke University. (2022). Guide to Running an SPR Experiment. Duke University. [Link]
-
ACS Publications. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. ACS Publications. [Link]
-
FLORE. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. FLORE. [Link]
-
A N. (n.d.). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IV with N-Hydroxysulfonamides. A N. [Link]
-
Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
A N. (n.d.). Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II And IV with Heterocyclic Mercaptans, Sulfenamides, Sulfonamides and Their Metal Complexes. A N. [Link]
-
Bentham Science. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bentham Science. [Link]
-
National Center for Biotechnology Information. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. NCBI. [Link]
-
MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biospecific Binding of Carbonic Anhydrase to Mixed SAMs Presenting Benzenesulfonamide Ligands: A Model System for Studying Lateral Steric Effects | Whitesides Research Group [gmwgroup.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
